Lamotrigine hydrate
Description
Historical Context of Discovery and Early Mechanistic Investigations
The journey of lamotrigine (B1674446) began in the early 1980s at the Wellcome Research Laboratories. researchgate.net Initially synthesized as part of a program to develop novel antiepileptic drugs, the early hypothesis guiding its development was centered on the idea that antifolate agents could possess anticonvulsant properties. researchgate.netpsychiatryonline.org This theory was based on the observation that folates could have proconvulsant effects. researchgate.net Although this initial mechanistic hypothesis was later found to be incorrect, the screening of these compounds serendipitously revealed the potent anticonvulsant activity of lamotrigine. psychiatryonline.orgmedlink.com
Early preclinical investigations into its mechanism of action quickly shifted focus from folate antagonism to its effects on neuronal excitability. In vitro studies using rat cerebral cortex slices demonstrated that lamotrigine inhibited the release of the excitatory amino acids glutamate (B1630785) and aspartate, particularly when their release was stimulated by the sodium channel activator veratrine. wikipedia.org These foundational studies suggested that lamotrigine's primary action was the stabilization of neuronal membranes through the blockade of voltage-sensitive sodium channels. wikipedia.orgdrugbank.com Further research confirmed that lamotrigine acts on voltage-gated sodium channels, leading to a reduction in abnormal neuronal activity. mdpi.com The first patent filings for lamotrigine were made by the Wellcome Foundation in 1980. wikipedia.org
Relevance in Contemporary Neuropharmacological Research Paradigms
Lamotrigine (hydrate) remains a compound of significant interest in contemporary neuropharmacological research, primarily due to its distinct mechanism of action and its proven clinical efficacy in complex neurological and psychiatric disorders. medchemexpress.com Its relevance extends across several research paradigms:
Epilepsy Models: Lamotrigine is frequently used as a reference compound in preclinical models of epilepsy. mdpi.com Studies in animal models, such as the lithium-pilocarpine model of temporal lobe epilepsy and the pentylenetetrazole kindling model, have demonstrated its ability to reduce seizure severity and neuronal loss in brain regions like the hippocampus. mdpi.com Research has also shown its effectiveness in models of focal and generalized seizures. researchgate.netnih.gov These studies continue to elucidate the pathophysiology of epilepsy and provide a benchmark for the evaluation of new anticonvulsant agents.
Bipolar Disorder Models: The mood-stabilizing properties of lamotrigine have led to its extensive investigation in animal models relevant to bipolar disorder. nih.gov While creating a comprehensive animal model of bipolar disorder is challenging, researchers use various paradigms to study the antidepressant and anti-manic properties of compounds. psychiatryinvestigation.orgnih.gov Preclinical evidence suggests that lamotrigine's antidepressant-like effects may involve the modulation of serotonergic, noradrenergic, and glutamatergic systems. nih.govfrontiersin.org Its potential neuroprotective effects, possibly through the inhibition of glutamate release, are also an active area of investigation for their contribution to its mood-stabilizing activity. wikipedia.orgnih.gov
Neuroprotection and Cognitive Function: Beyond its primary indications, lamotrigine is being investigated for its neuroprotective potential. nih.gov Some preclinical studies suggest that it may protect neurons from ischemic damage. nih.gov Furthermore, its cognitive profile in comparison to other anticonvulsants is a subject of ongoing research, with some studies indicating a more favorable neurocognitive profile. nih.gov
The table below summarizes key preclinical findings for lamotrigine:
Preclinical Research Findings for Lamotrigine
| Research Area | Model/System | Key Findings |
| Mechanism of Action | Rat cerebral cortex slices | Inhibited veratrine-evoked release of glutamate and aspartate. medchemexpress.com |
| Cultured mouse spinal cord neurons | Blocked sustained repetitive firing. researchgate.net | |
| Epilepsy | Rat lithium-pilocarpine model | Reduced seizure severity and neuronal loss in the hippocampus. mdpi.com |
| Rat pentylenetetrazole kindling model | Decreased seizure stage and duration of generalized seizures. mdpi.com | |
| Bipolar Disorder | Forced swim test and tail suspension test (depression models) | Increased immobility time, suggesting antidepressant-like effects. psychiatryinvestigation.org |
| Isolation-induced aggression (mania model) | Markedly reduced aggressive behavior. psychiatryinvestigation.org | |
| Neuroprotection | Gerbil model of global cerebral ischemia | Demonstrated neuroprotective properties. nih.gov |
Chemical Nomenclature and Structural Considerations within Research Contexts
In the context of chemical and preclinical research, precise identification of the molecule is paramount. Lamotrigine (hydrate) is the hydrated form of lamotrigine.
The chemical name for lamotrigine is 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine. nih.govthermofisher.com It belongs to the phenyltriazine class of compounds. pharmacompass.com The anhydrous form of lamotrigine has a molecular formula of C₉H₇Cl₂N₅ and a molecular weight of approximately 256.09 g/mol . nist.govresearchgate.net
The hydrate (B1144303) form, Lamotrigine (hydrate), includes water in its molecular structure. Its molecular formula is C₉H₉Cl₂N₅O, and it has a molecular weight of approximately 274.10 g/mol . nih.govchemicalbook.com The presence of water of hydration can be critical in research as it can affect the compound's physical properties, such as solubility and stability, which in turn can influence the design and outcomes of preclinical experiments.
Below is a table detailing the chemical identifiers for Lamotrigine and its hydrate form.
Chemical Identification of Lamotrigine and Lamotrigine (hydrate)
| Identifier | Lamotrigine | Lamotrigine (hydrate) |
| IUPAC Name | 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine nih.govthermofisher.com | 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine;hydrate nih.gov |
| Molecular Formula | C₉H₇Cl₂N₅ nih.govdrugs.com | C₉H₉Cl₂N₅O nih.gov |
| Molecular Weight | 256.09 g/mol fishersci.ca | 274.10 g/mol nih.gov |
| CAS Number | 84057-84-1 thermofisher.comnist.gov | 375347-20-9 medchemexpress.comchemicalbook.com |
| Synonyms | Lamictal, LTG, BW 430C nist.gov | LTG hydrate, BW430C hydrate medchemexpress.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H9Cl2N5O |
|---|---|
Molecular Weight |
274.10 g/mol |
IUPAC Name |
6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine;hydrate |
InChI |
InChI=1S/C9H7Cl2N5.H2O/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7;/h1-3H,(H4,12,13,14,16);1H2 |
InChI Key |
KQMWTSFVXFEXDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N.O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Lamotrigine
Classical Synthetic Routes to Lamotrigine (B1674446) and its Analogues
The foundational synthetic strategies for lamotrigine and its analogues primarily involve the construction of the central 1,2,4-triazine (B1199460) ring. The most conventional and widely documented route commences with a substituted benzoyl cyanide, which undergoes condensation with aminoguanidine (B1677879), followed by a cyclization reaction to yield the final triazine structure. medjpps.comresearchgate.net
A seminal method reported by Miller and others starts from 2,3-dichloroiodobenzene. medjpps.comresearchgate.net This starting material is first converted to 2,3-dichlorobenzoic acid, which is subsequently treated with thionyl chloride to form 2,3-dichlorobenzoyl chloride. medjpps.com The crucial intermediate, 2,3-dichlorobenzoyl cyanide, is then prepared via a reaction with cuprous cyanide. medjpps.comresearchgate.net The final steps involve the condensation of this cyanide derivative with aminoguanidine bicarbonate in the presence of an acid (like nitric or sulfuric acid), followed by cyclization induced by a base such as aqueous potassium hydroxide, to form lamotrigine. medjpps.comresearchgate.net
An alternative classical approach utilizes 2,3-dichlorobenzonitrile (B188945) as the precursor to generate an α-ketonitrile, which serves as the building block for the triazine ring. Another variation involves the reaction of (2,3-dichlorophenyl)-(oxo)-acetic acid with hydrazinecarbothioamide, leading to a 3-thioxo-1,2,4-triazin-5-one intermediate. This intermediate can then be converted to lamotrigine through a series of steps including methylation, chlorination, and finally amination. medjpps.com
The synthesis of lamotrigine analogues has been achieved by modifying the substituents on the phenyl ring. For instance, oxo-analogs of lamotrigine have been prepared starting from substituted isatins. arkat-usa.orgresearchgate.net The synthesis of 5-(2,3-dichlorophenyl)-6-azauracil, an oxo-analog, was accomplished via diazotization of 5-(2-amino-5,6-dichlorophenyl)-6-azauracil followed by treatment with hypophosphorous acid. arkat-usa.org This general approach allows for the introduction of various substituents onto the phenyl ring for biological evaluation.
Table 1: Overview of Classical Synthetic Routes to Lamotrigine
| Starting Material | Key Intermediates | Key Reactions | Reference(s) |
| 2,3-Dichloroiodobenzene | 2,3-Dichlorobenzoic acid, 2,3-Dichlorobenzoyl chloride, 2,3-Dichlorobenzoyl cyanide | Grignard reaction, Acyl chloride formation, Cyanation, Condensation, Cyclization | medjpps.com, researchgate.net |
| 2,3-Dichlorobenzaldehyde | (2,3-Dichlorophenyl)-(oxo)-acetic acid, 6-(2,3-Dichlorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | Oxidation, Condensation with thiosemicarbazide, Multi-step conversion to diamino-triazine | medjpps.com |
| Substituted Isatins (for analogues) | Isatin semicarbazone, 5-(2-Aminophenyl)-6-azauracil derivatives | Condensation with semicarbazide, Alkali-induced cyclization, Diazotization | arkat-usa.org, researchgate.net |
Novel Synthetic Approaches and Process Optimization for Research Scale
Efforts to improve the synthesis of lamotrigine have focused on increasing yield, enhancing purity, reducing environmental impact, and simplifying procedures, making them more suitable for large-scale production. derpharmachemica.com Novel approaches often seek to circumvent the use of harsh reagents or complex multi-step processes.
One significant improvement involves the direct cyclization of 2-(2,3-dichlorophenyl)-2-guanidinylimino acetonitrile (B52724). google.com This process includes adding methanesulfonic acid to the crude lamotrigine to form a solution of lamotrigine methanesulfonate (B1217627), which allows for the filtration of insoluble impurities. google.com Subsequent pH adjustment precipitates the purified lamotrigine. google.com The generation of crystalline lamotrigine hydrate (B1144303) during this process can serve as an additional purification step to produce high-purity anhydrous lamotrigine. google.com
Process optimization studies have investigated the critical role of pH during the cyclization step. derpharmachemica.com It was found that performing the cyclization under neutral conditions (pH 6-7) can significantly reduce the formation of key impurities, such as the hydrolytic byproduct 3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one and a newly identified N-methyl impurity when methanol (B129727) is used as a solvent. derpharmachemica.com Cyclization in highly basic conditions tends to generate the undesirable hydrolyzed impurity, while acidic conditions can lead to the formation of the N-methyl impurity. derpharmachemica.com
A streamlined, one-step synthetic method has also been reported, which uses 2-cyano-(2,3-dichlorophenyl)-2-guanidinoamino acetonitrile as the starting material and n-propyl alcohol as the solvent. google.com This method avoids the use of strong acids, strong bases, or other toxic reagents, resulting in a simplified process with a high yield and high utilization rate of raw materials. google.com Although photochemical methods have been explored, they are generally considered less suitable for industrial-scale production due to the need for specialized equipment and the use of potentially hazardous reagents. derpharmachemica.com
Table 2: Comparison of Novel Synthetic Approaches for Lamotrigine
| Approach | Key Feature | Advantage(s) | Reference(s) |
| Cyclization of 2-(2,3-dichlorophenyl)-2-guanidinylimino acetonitrile | Purification via methanesulfonate salt and hydrate formation | High purity (≥99%), removal of insoluble particles | google.com |
| pH-Controlled Cyclization | Reaction performed at neutral pH (6-7) | Reduced formation of hydrolysis and N-methyl impurities, higher yield (94%) | derpharmachemica.com |
| One-Step Cyclization in n-Propyl Alcohol | Direct cyclization of 2-cyano-(2,3-dichlorophenyl)-2-guanidinoamino acetonitrile | Simplified process, avoids harsh reagents, high yield | google.com |
Stereoselective Synthesis and Chiral Resolution for Enantiomeric Studies
The stereochemistry of lamotrigine is a unique case. The molecule does not possess a traditional chiral center but exhibits atropisomerism, arising from hindered rotation around the single bond connecting the phenyl and triazine rings. This restricted rotation means that lamotrigine exists as a pair of enantiomers that rapidly interconvert under normal conditions. researchgate.net
Due to this rapid interconversion, classical chiral resolution techniques, such as chiral chromatography, are not suitable for separating stable, individual enantiomers of lamotrigine. researchgate.netgoogle.com Likewise, stereoselective synthesis to produce a single, stable enantiomer has not been a primary focus, as the product would quickly racemize.
However, the existence of these transient enantiomers has been unequivocally demonstrated through advanced analytical techniques. Researchers have successfully used Nuclear Magnetic Resonance (NMR) spectroscopy in conjunction with a chiral solvating agent (CSA) to provide evidence of lamotrigine's racemic nature in solution. researchgate.net Specifically, the use of (S,S)-α,α'-bis(trifluoromethyl)-9,10-anthracenedimethanol (ABTE) as a CSA allowed for the differentiation of signals corresponding to the two enantiomers in the ¹H NMR spectrum. researchgate.netacs.org This enantiodifferentiation experiment confirmed that lamotrigine is a racemate of rapidly interconverting enantiomers. researchgate.net
Therefore, the study of lamotrigine's stereochemistry is not about isolating stable enantiomers but rather about understanding the dynamics of their interconversion and acknowledging the compound's existence as a racemic mixture in biological systems.
Derivatization and Chemical Modification Strategies for Structure-Activity Relationship (SAR) Studies
The chemical modification of the lamotrigine scaffold has been a key strategy in the exploration of structure-activity relationships (SAR) and the development of new compounds with potentially enhanced or different biological activities. pnas.org These modifications typically target either the phenyl ring or the triazine core.
One area of investigation has been the synthesis of fluorine-substituted lamotrigine analogues. benthamdirect.comnih.gov These studies aimed to create novel compounds and evaluate their potential biological effects, such as anti-inflammatory activity. benthamdirect.comnih.govingentaconnect.com A synthetic route to fluorinated analogues was developed starting from 6-(2'-amino-5'-fluorophenyl)-3-thioxo-1,2,4-triazin-5(2H,4H)one, involving nucleophilic displacement of thiol and hydroxyl groups with amino groups. benthamdirect.com
Another strategy involves modifying the heterocyclic triazine ring itself. Researchers have synthesized oxo-analogs of lamotrigine, where one or both amino groups on the triazine ring are replaced with carbonyl groups. arkat-usa.orgresearchgate.net For example, 5-(2,3-dichlorophenyl)-6-azauracil and its derivatives were synthesized to explore how changes to the hydrogen-bonding capabilities of the heterocyclic system affect activity. arkat-usa.org
Further modifications have led to compounds with improved potency or selectivity for specific biological targets. For instance, chemical modifications to the triazine core and the aryl substitution patterns have resulted in derivatives like the pyrimidine (B1678525) BW-4030W92 and the N-methyl amide PF-01247324, which show enhanced potency or improved subtype selectivity on voltage-gated sodium (Na_v) channels. pnas.org These SAR studies are crucial for understanding the molecular interactions of lamotrigine and for the rational design of new therapeutic agents. pnas.orgresearchgate.net Derivatization has also been employed for analytical purposes, such as reacting lamotrigine with salicylaldehyde (B1680747) to form a Schiff base, which enhances its detectability in HPLC analysis by introducing a more extensive chromophore. jhrlmc.comresearchgate.net
Table 3: Examples of Lamotrigine Derivatization for SAR Studies
| Modification Site | Derivative Type | Synthetic Strategy | Purpose of Modification | Reference(s) |
| Phenyl Ring | Fluorine-substituted analogues | Nucleophilic displacement on a 3-thioxo-1,2,4-triazin-5-one precursor | To explore novel biological activities (e.g., anti-inflammatory) | benthamdirect.com, nih.gov |
| Triazine Ring | Oxo-analogs (e.g., 6-azauracil (B101635) derivatives) | Cyclization of isatin-derived semicarbazones and subsequent modifications | To study the effect of modifying the heterocyclic core on activity | arkat-usa.org, researchgate.net |
| Triazine & Phenyl Rings | Pyrimidine and N-methyl amide analogues | Multi-step synthesis modifying both the core and substituents | To enhance potency and improve subtype selectivity on Na_v channels | pnas.org |
| Amino Group (Analytical) | Schiff base with salicylaldehyde | Condensation reaction | To enhance chromophore for improved HPLC detection | jhrlmc.com, researchgate.net |
Molecular and Cellular Mechanisms of Action of Lamotrigine
Voltage-Gated Ion Channel Modulation
Lamotrigine's primary mechanism involves the modulation of several key voltage-gated ion channels, which are crucial for regulating neuronal excitability.
Interaction with Voltage-Gated Sodium Channels (VGSCs)
The principal action of lamotrigine (B1674446) is the blockade of voltage-gated sodium channels (VGSCs). nih.gov This interaction is both use- and voltage-dependent, meaning the drug preferentially targets neurons that are pathologically overactive. nih.gov Lamotrigine binds to the inactive state of the sodium channel, which stabilizes this conformation and prolongs the refractory period, thereby limiting the sustained high-frequency firing of action potentials that underlies seizure activity. patsnap.com This selective binding to the inactive channel explains its ability to dampen pathological neuronal firing without significantly affecting normal neurotransmission. nih.gov Studies have shown that lamotrigine inhibits the NaV1.4 sodium current in a dose-dependent manner. nih.govresearchgate.net For instance, a concentration of 100 μM lamotrigine can decrease the NaV1.4 sodium current by approximately 40% and shift the inactivation curve to a more hyperpolarized state. nih.govresearchgate.net This mechanism is shared with other antiepileptic drugs like phenytoin (B1677684) and carbamazepine (B1668303). nih.gov
Table 1: Effect of Lamotrigine on Voltage-Gated Sodium Channels
| Parameter | Observation | Source(s) |
|---|---|---|
| Target | Voltage-Gated Sodium Channels (VGSCs) | nih.gov |
| Binding State | Preferentially binds to the inactive state | patsnap.com |
| Mechanism | Use- and voltage-dependent blockade | nih.gov |
| Effect on Firing | Inhibits sustained high-frequency repetitive firing | patsnap.com |
| Effect on NaV1.4 Current | Dose-dependent inhibition; ~40% reduction at 100 μM | nih.govresearchgate.net |
| Effect on Inactivation Curve | Shifts towards hyperpolarization | nih.govresearchgate.net |
Modulation of Voltage-Gated Calcium Channels (VGCCs)
In addition to its effects on sodium channels, lamotrigine also modulates voltage-gated calcium channels (VGCCs), although this action is considered secondary to its VGSC blockade. elsevierpure.compharmgkb.orgnih.gov Research indicates that lamotrigine can inhibit high-voltage-activated calcium currents, specifically N- and P/Q-type channels. mdpi.comnih.govwikipedia.org This inhibition is thought to contribute to its broader spectrum of activity compared to other VGSC-blocking drugs. wikipedia.org The blockade of these calcium channels is significant as they are involved in the release of excitatory neurotransmitters. nih.gov One study found that lamotrigine inhibited high-voltage-activated Ca2+ currents in rat cortical neurons with an IC50 of 12.3 microM. nih.gov The anti-seizure effect of lamotrigine has been shown to be dependent on the expression of CaV2.3 channels in rodents. mdpi.com While some research suggests a weak blockade of T-type calcium channels, this is not considered a primary mechanism of action. wikipedia.org
Table 2: Lamotrigine's Interaction with Voltage-Gated Calcium Channels
| Channel Type | Effect of Lamotrigine | Functional Implication | Source(s) |
|---|---|---|---|
| High-Voltage-Activated (N- and P/Q-type) | Inhibition | Reduction of excitatory neurotransmitter release | mdpi.comnih.govwikipedia.org |
| CaV2.3 | Inhibition (critical for anti-seizure effect in rodents) | Contribution to anticonvulsant properties | mdpi.com |
| T-type | Weak or no significant blockade | Limited contribution to primary mechanism | wikipedia.org |
Neurotransmitter Release Modulation
A key consequence of lamotrigine's action on ion channels is the modulation of neurotransmitter release, particularly the inhibition of excitatory amino acids.
Inhibition of Excitatory Amino Acid Release (e.g., Glutamate (B1630785), Aspartate)
Lamotrigine effectively inhibits the release of the excitatory neurotransmitters glutamate and aspartate. medchemexpress.comtargetmol.commedchemexpress.comdovepress.com This effect is a direct result of its blockade of voltage-gated sodium and calcium channels on presynaptic nerve terminals. medchemexpress.comtargetmol.comresearchgate.net By stabilizing these presynaptic membranes, lamotrigine reduces the influx of ions necessary for the vesicular release of these neurotransmitters. medchemexpress.comtargetmol.com
The inhibition of glutamate release by lamotrigine is a critical component of its mechanism of action. nih.gov Studies using synaptosomes (isolated nerve terminals) have demonstrated that lamotrigine inhibits the release of glutamate evoked by depolarizing agents in a concentration-dependent manner. nih.gov This inhibition is directly linked to a reduction in the depolarization-evoked increase in intracellular calcium concentration. nih.gov Importantly, lamotrigine does not affect the resting membrane potential of the synaptosomes or the release of glutamate triggered by a calcium ionophore, which bypasses the voltage-gated calcium channels. nih.gov This indicates that lamotrigine's effect is specifically on the presynaptic calcium influx that triggers neurotransmitter release. nih.gov Research has shown that lamotrigine inhibits the veratrine-stimulated release of glutamate from cortical tissue. researchgate.net The ED50 values for the inhibition of veratrine-evoked release of both glutamate and aspartate are 21 μM. medchemexpress.comtargetmol.com
Table 3: Lamotrigine's Effect on Neurotransmitter Release
| Neurotransmitter | Effect | ED50 (Veratrine-evoked) | Source(s) |
|---|---|---|---|
| Glutamate | Inhibition of release | 21 μM | medchemexpress.comtargetmol.comresearchgate.net |
| Aspartate | Inhibition of release | 21 μM | medchemexpress.comtargetmol.com |
| GABA | Less potent inhibition of release | 44 μM | medchemexpress.comtargetmol.com |
| Acetylcholine | Less potent inhibition of release | 100 μM | medchemexpress.com |
Electrophysiological Correlates of Excitatory Neurotransmission Modulation
Lamotrigine's primary mechanism involves the modulation of excitatory neurotransmission, which has distinct electrophysiological signatures. The compound is known to block voltage-sensitive sodium channels, leading to the stabilization of neuronal membranes. wikipedia.orgnih.govdroracle.ai This action is use-dependent, meaning it preferentially targets neurons that are in a state of sustained high-frequency firing, a characteristic of seizure activity. wikipedia.orgahajournals.org
Electrophysiological studies have demonstrated that lamotrigine effectively blocks sustained repetitive firing in cultured mouse spinal cord neurons in a concentration-dependent manner. wikipedia.org In cultured hippocampal neurons, lamotrigine reduces sodium currents in a voltage-dependent fashion and exhibits a modest frequency-dependent inhibition at depolarized potentials. wikipedia.org This blockade of sodium channels is thought to inhibit the release of excitatory amino acid neurotransmitters, principally glutamate and aspartate. wikipedia.orgnih.govfrontiersin.org
Beyond its effects on sodium channels, lamotrigine also interacts with voltage-gated calcium channels (VGCCs), specifically L-, N-, and P-type channels. wikipedia.orgpharmgkb.org Inhibition of these channels, particularly the N-type (ω-conotoxin-GVIA-sensitive) and P/Q-type, contributes to the reduction of presynaptic glutamate release. pharmgkb.orgnih.gov Studies in rat amygdaloid slices showed that lamotrigine reversibly suppressed excitatory postsynaptic potentials (EPSPs) and currents (EPSCs). nih.gov This inhibitory effect was significantly diminished when N-type calcium channel blockers were introduced, confirming their role in lamotrigine's mechanism. nih.gov There is also evidence that lamotrigine can inhibit Cav2.3 (R-type) calcium currents. drugbank.comnih.gov
Interestingly, some research points to a potential compensatory strengthening of excitatory synapses with prolonged exposure to lamotrigine. A study on mouse organotypic cultures found that a two-day treatment with lamotrigine led to an increase in the frequency and amplitude of miniature excitatory postsynaptic currents (mEPSCs) in certain hippocampal neurons. biorxiv.org
| Electrophysiological Effect | Target Channel/Receptor | Consequence |
| Blockade of sustained repetitive firing | Voltage-gated sodium channels | Stabilization of neuronal membrane, reduced neuronal hyperexcitability. wikipedia.orgdroracle.ai |
| Reduction of sodium currents | Voltage-gated sodium channels | Voltage- and frequency-dependent inhibition of neuronal firing. wikipedia.org |
| Suppression of EPSPs and EPSCs | N-, P-, L-, and R-type calcium channels | Reduced presynaptic release of glutamate and aspartate. wikipedia.orgpharmgkb.orgnih.govdrugbank.com |
| Increased mEPSC frequency/amplitude (long-term) | AMPA Receptors | Potential compensatory excitatory synaptic strengthening. biorxiv.org |
Modulation of Inhibitory Neurotransmitter Systems (e.g., GABA)
The interaction of lamotrigine with the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system, is complex and subject to conflicting reports. While the principal action of lamotrigine is the inhibition of glutamate release, it also appears to influence GABAergic transmission, although this is not considered its primary mechanism. pharmgkb.orgmdpi.com
Conversely, other studies report an inhibitory effect on GABAergic systems. For example, lamotrigine has been shown to reduce GABA-A receptor-mediated neurotransmission in the rat amygdala. wikipedia.org It has also been reported to decrease the frequency of spontaneous IPSCs (sIPSCs) in hippocampal granule cells, suggesting a reduction in the excitability of presynaptic inhibitory interneurons. mdpi.com This aligns with the understanding that as a sodium channel blocker, lamotrigine can inhibit the excitability of both excitatory and inhibitory neurons. mdpi.com In fact, some research indicates that glutamatergic transmission is more sensitive to lamotrigine than the GABA system, with an ED50 of 21 µM for inhibiting glutamate release versus 44 µM for GABA release. mdpi.com
It appears that lamotrigine does not bind with high affinity to GABA-A or GABA-B receptors. drugbank.comfda.gov Therefore, its effects on the GABAergic system are likely indirect, resulting from its influence on ion channels and the activity of other neurotransmitter systems. mdpi.comjrespharm.com
| Study Type | Finding | Implication |
| In vitro (rat entorhinal cortex) | Increased frequency and amplitude of spontaneous IPSCs. nih.gov | Enhancement of presynaptic GABA release. |
| In vivo (human MRS) | 26% increase in cerebral GABA concentrations after 4 weeks. neurology.orgresearchgate.net | Long-term enhancement of overall GABA levels. |
| In vitro (rat amygdala) | Reduced GABA-A receptor-mediated neurotransmission. wikipedia.org | Inhibition of GABAergic signaling in specific brain regions. |
| In vitro (rat hippocampus) | Decreased frequency of spontaneous IPSCs. mdpi.com | Suppression of inhibitory interneuron activity. |
Intracellular Signaling Pathway Interactions
Lamotrigine has been shown to interact with intracellular calcium signaling pathways, including those involving Calcium/Calmodulin-Dependent Kinase II (CaM Kinase II), a key protein in synaptic plasticity and cellular signaling.
In a study on mouse dorsal root ganglion (DRG) neurons, lamotrigine treatment was found to increase intracellular calcium concentrations ([Ca²⁺]i). nih.gov This increase was attributed to calcium release from intracellular stores, specifically involving IP3 and ryanodine (B192298) receptors. nih.gov The same study demonstrated through immunocytochemistry that lamotrigine treatment led to an increased expression of phosphorylated CaM Kinase II, indicating its activation. nih.gov The activation of CaM Kinase II was linked to the observed changes in basal calcium levels, as a CaM Kinase II inhibitor (KN93) blocked the lamotrigine-induced decrease in basal calcium. nih.gov This suggests a feedback mechanism where lamotrigine-induced calcium release activates CaM Kinase II, which in turn modulates intracellular calcium homeostasis. pharmgkb.orgnih.govnih.gov
Evidence suggests that lamotrigine modulates the arachidonic acid (AA) signaling cascade, a pathway implicated in neuroinflammation and neuronal signaling. This modulation is particularly relevant to its mood-stabilizing effects, as an upregulated AA cascade is associated with bipolar disorder. frontiersin.orgnih.gov
Lamotrigine has been shown to block N-methyl-D-aspartate (NMDA) receptor-initiated AA signaling in the rat brain. wikipedia.orgnih.govnih.gov The activation of NMDA receptors allows calcium influx, which stimulates calcium-dependent cytosolic phospholipase A2 (cPLA2) to release AA from membrane phospholipids. nih.gov By interfering with this process, lamotrigine can dampen this signaling pathway. frontiersin.org
Chronic treatment with a therapeutically relevant dose of lamotrigine in rats was found to reduce brain cyclooxygenase (COX) activity and the concentration of prostaglandin (B15479496) E2 (PGE2), a downstream product of the AA cascade. nih.govnih.gov Furthermore, lamotrigine pretreatment blocked NMDA-induced increases in AA cascade markers. nih.govnih.gov Like other mood stabilizers, chronic lamotrigine administration has also been shown to down-regulate the expression of COX-2 mRNA and protein. portlandpress.com This down-regulation of the AA signaling pathway may also enhance the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF). oup.com
| Pathway Component | Effect of Chronic Lamotrigine Treatment | Reference |
| NMDA Receptor-mediated AA signaling | Blocked/Reduced | frontiersin.orgnih.govnih.gov |
| Cyclooxygenase (COX) Activity | Reduced | nih.govnih.gov |
| COX-2 Expression | Down-regulated | portlandpress.com |
| Prostaglandin E2 (PGE2) Levels | Reduced | nih.gov |
Other Molecular Targets and Interactions (e.g., Sigma Opioid Receptors, Dihydrofolate Reductase)
Beyond its primary effects on voltage-gated ion channels, lamotrigine interacts with several other molecular targets, although often with weaker affinity.
Sigma Opioid Receptors: Lamotrigine exhibits weak inhibitory effects at sigma opioid receptors. drugbank.comnih.gov The IC50 value for this interaction has been reported as 145 µM. fda.gov While weak, this interaction has been suggested as a possible contributor to its broad spectrum of action compared to other sodium channel blockers. wikipedia.org
Dihydrofolate Reductase (DHFR): Lamotrigine is a known weak inhibitor of dihydrofolate reductase, an enzyme involved in folate metabolism. wikipedia.orgnih.govnih.gov This action was identified during its initial development as an antifolate analog. pharmgkb.org Concerns have been raised that this inhibition could potentially interfere with folate metabolism, but studies in humans receiving long-term lamotrigine treatment did not find significant changes in hemoglobin concentration, mean corpuscular volume, or folate concentrations in serum or red blood cells for up to five years. drugs.comdrugs.com
Other Receptors and Transporters: Lamotrigine does not have significant effects on a wide range of other neurotransmitter receptors. Binding assays show it does not have high-affinity binding (IC50 > 100 µM) to adenosine, adrenergic, dopamine (B1211576) (D1/D2), GABA (A/B), histamine (B1213489) (H1), muscarinic acetylcholine, or most serotonin (B10506) receptors. wikipedia.orgdrugbank.comfda.gov It does have a weak inhibitory effect on the serotonin 5-HT3 receptor with an IC50 of 18 µM. drugbank.comfda.gov Additionally, lamotrigine does not significantly inhibit the uptake of norepinephrine, dopamine, or serotonin. fda.gov
Preclinical Pharmacokinetics and Metabolism of Lamotrigine Hydrate
Absorption and Distribution Studies in Non-Human Biological Systems
Lamotrigine (B1674446) demonstrates extensive distribution throughout the body in preclinical models, a characteristic attributed to the basic and lipophilic properties of the molecule. uc.ptuc.pt Following oral administration, it is readily absorbed. nih.gov The apparent volume of distribution (Vd) in rats is approximately 2 L/kg, which is significantly higher than the plasma volume of the animal, indicating widespread tissue penetration. uc.pt In healthy volunteers, the Vd is similarly large, ranging from 0.9 to 1.3 L/kg. wikipedia.org
The mechanism by which lamotrigine crosses the blood-brain barrier (BBB) is complex and appears to involve multiple pathways, including passive diffusion and active transport systems. uc.ptnih.gov Some studies in rats suggest that its distribution from plasma to brain tissue may be limited only by blood flow, allowing it to cross the BBB via simple diffusion. uc.pt This is supported by findings that lamotrigine concentrations in the brain are similar to those in plasma. nih.gov
However, other research highlights the significant role of specific transporter proteins in modulating its central nervous system (CNS) penetration. nih.govpharmgkb.org In vitro studies have identified lamotrigine as a substrate for organic cation transporters (OCTs), particularly SLC22A1 (also known as OCT1). nih.govpharmgkb.org
Furthermore, efflux transporters from the ATP-binding cassette (ABC) superfamily are implicated in limiting lamotrigine's access to the brain. Recent studies suggest lamotrigine is a substrate for P-glycoprotein (P-gp, or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2). tandfonline.comnih.gov In a mouse model of acute seizures, upregulation of BCRP at the BBB was shown to hinder the entry of lamotrigine into the brain. nih.gov Inhibition of P-gp with verapamil (B1683045) in rats led to increased brain penetration of free lamotrigine, further supporting the role of this efflux pump. dovepress.com
| Transporter Family | Specific Transporter | Function | Model System | Source |
|---|---|---|---|---|
| Solute Carrier (SLC) | SLC22A1 (OCT1) | Influx (Uptake into brain) | In vitro | nih.govpharmgkb.org |
| ATP-Binding Cassette (ABC) | P-glycoprotein (P-gp/ABCB1) | Efflux (Pumped out of brain) | Rat models, In vitro | tandfonline.comdovepress.com |
| BCRP (ABCG2) | Efflux (Pumped out of brain) | Mouse models | nih.gov |
Preclinical studies confirm that lamotrigine distributes widely to organs and tissues. uc.ptfabad.org.tr In male Wistar rats, investigations following intraperitoneal administration revealed a good distribution throughout all tissues. uc.pt A notable finding in this species is the accumulation of lamotrigine in the kidneys, particularly in the renal cortex. uc.pt This preferential distribution to the kidneys in male rats may influence the drug's systemic kinetics. uc.pt In addition to the kidneys, lamotrigine has been found to bind to melanin-containing ocular tissue in pigmented rats and cynomolgus monkeys. gsk.com
| Tissue | Concentration (mg/L or mg/kg of tissue homogenate) | Source |
|---|---|---|
| Plasma | 2.90 ± 0.30 | uc.pt |
| Whole Kidney | 32.12 ± 6.25 | uc.pt |
| Renal Cortex | 38.30 ± 6.80 | uc.pt |
| Renal Medulla | 21.80 ± 3.40 | uc.pt |
Metabolic Pathways and Metabolite Identification in In Vitro and Animal Models
Lamotrigine is extensively metabolized, primarily in the liver. nih.govtandfonline.com The main metabolic pathway is glucuronidation, which inactivates the compound and facilitates its excretion. wikipedia.orgmdpi.com A minor pathway involves the formation of a reactive arene oxide intermediate. researchgate.net
The N-glucuronidation of lamotrigine is predominantly catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. mdpi.com In vitro studies using human liver microsomes and recombinant UGTs have identified UGT1A4 as the principal enzyme responsible for the formation of the major metabolite, the 2-N-glucuronide. nih.govnih.govresearchgate.net The intrinsic clearance of lamotrigine by UGT1A4 is significantly higher than by other isoforms. nih.gov
UGT2B7 has also been implicated in lamotrigine metabolism. nih.govpharmgkb.org In vitro inhibition studies suggest UGT2B7 may be a low-capacity enzyme for lamotrigine glucuronidation. nih.govnih.govresearchgate.net Some contradictory evidence exists, but studies showing an association between UGT2B7 polymorphisms and lamotrigine clearance support its potential influence. pharmgkb.orgresearchgate.net UGT1A3 is considered to play a minor role compared to UGT1A4. nih.govpharmgkb.org Studies in transgenic mice expressing human UGT1A4 have proven to be a valuable in vivo tool for studying the induction and regulation of this metabolic pathway. nih.gov
| Enzyme | Role in Lamotrigine Glucuronidation | Source |
|---|---|---|
| UGT1A4 | Primary enzyme for N2-glucuronidation (major pathway). | nih.govnih.govresearchgate.net |
| UGT2B7 | Contributes to N2-glucuronidation, potentially as a low-capacity enzyme. | nih.govpharmgkb.orgresearchgate.net |
| UGT1A3 | Minor role compared to UGT1A4. | nih.govpharmgkb.orgnih.gov |
Several metabolites of lamotrigine have been identified in preclinical models. The major metabolite formed via UGT1A4 is the pharmacologically inactive lamotrigine 2-N-glucuronide. wikipedia.orgnih.govpharmgkb.org Other observed metabolites include the 5-N-glucuronide and a minor N-oxide metabolite. nih.govpharmgkb.org
A minor metabolite, the 2-N-methyl lamotrigine, has been detected in dogs. nih.govpharmgkb.orggsk.com While only trace amounts of this metabolite are found in human urine, it was shown to produce cardiac effects in dogs. nih.govpharmgkb.orggsk.com
Additionally, research has shown that lamotrigine can be bioactivated to a reactive arene oxide intermediate, particularly at the o-dichlorophenyl moiety. researchgate.net This reactive metabolite can form a glutathione (B108866) adduct. pharmgkb.orgresearchgate.net In rat bile, the most polar metabolite identified was a glutathione adduct, and further thioether conjugates, such as cysteinyl-glycine and cysteine adducts, have also been characterized. nih.govpharmgkb.orgresearchgate.net
| Metabolite | Metabolic Pathway | Species Identified In | Source |
|---|---|---|---|
| Lamotrigine 2-N-glucuronide | Glucuronidation (Major) | Humans, Rats | nih.govpharmgkb.org |
| Lamotrigine 5-N-glucuronide | Glucuronidation (Minor) | Humans | nih.govpharmgkb.org |
| Lamotrigine N-oxide | Oxidation | Humans, Rats | nih.govpharmgkb.orgresearchgate.net |
| 2-N-methyl lamotrigine | N-methylation | Dogs | nih.govpharmgkb.orggsk.com |
| Arene Oxide Intermediate | Oxidation (CYP-mediated) | Rats (in vitro) | researchgate.net |
| Glutathione Adducts (Thioethers) | Conjugation of Arene Oxide | Rats | nih.govpharmgkb.orgresearchgate.net |
Excretion Mechanisms in Preclinical Models
Following metabolism, lamotrigine and its metabolites are eliminated from the body through both renal and biliary routes. researchgate.netdrugbank.com In rats, studies using radiolabeled lamotrigine have shown that radioactivity is recovered in both urine and bile. researchgate.netnih.gov One study in cannulated male Wistar rats recovered approximately 7.3% of the dose in bile and 5.5% in bladder urine over a 4-hour period. nih.gov The parent drug, lamotrigine, accounted for about 1.4% of the dose recovered in bile. nih.gov
The excretion of the glucuronide metabolites from the liver into the blood (for renal excretion) or bile is likely facilitated by ABC transporters. nih.gov Since the major 2-N-quaternary ammonium (B1175870) glucuronide cannot easily cross membranes, transporters such as ABCC3 or ABCC4 are thought to move it from the liver to the blood for urinary elimination. nih.gov ABCC2 is another transporter that may excrete glucuronides into the bile. nih.gov Ultimately, the vast majority of a lamotrigine dose is recovered in the urine, predominantly in the form of its glucuronide metabolites. nih.govnih.govpharmgkb.org
Preclinical Drug-Drug Interaction Mechanisms (e.g., Enzyme Induction/Inhibition on Lamotrigine Metabolism)
The metabolism of lamotrigine can be significantly influenced by the co-administration of other drugs, primarily through the mechanisms of enzyme induction and inhibition. Preclinical investigations have been crucial in elucidating these interactions, which predominantly involve the Uridine 5'-diphospho-glucuronyltransferase (UGT) enzyme system responsible for lamotrigine's glucuronidation. gsk.com Lamotrigine itself does not appear to cause clinically significant induction or inhibition of cytochrome P450 enzymes. cambridge.orggskstatic.commedsafe.govt.nz While there is some evidence that lamotrigine may modestly induce its own metabolism, this effect is generally not considered to have significant clinical consequences. gsk.comnih.gov
Enzyme Inhibition Effects on Lamotrigine Metabolism
The most notable inhibitory interaction observed in preclinical and clinical studies is with valproate (valproic acid). nih.gov Valproate is a known inhibitor of UGT enzymes and can significantly increase plasma concentrations of lamotrigine. researchgate.netpsychiatrienet.nl
Detailed Research Findings: Preclinical and clinical studies have consistently demonstrated that concomitant administration of sodium valproate reduces lamotrigine's total clearance and increases its elimination half-life. nih.govnih.gov The mechanism is believed to be a competitive inhibition of the hepatic glucuronidation process for which both drugs are substrates. nih.govnih.govnih.gov Specifically, in vitro studies suggest that the interaction is mediated by the competitive inhibition of UGT1A4 and UGT2B7 enzymes by valproate. researchgate.netnih.govpharmgkb.org
The concurrent administration of valproate has been shown to decrease lamotrigine clearance by approximately 30% to 66% and more than double its elimination half-life. gsk.comcambridge.orgresearchgate.net One study reported that sodium valproate reduced lamotrigine's total clearance by about 21% and acutely inhibited its metabolism within the first hour of administration. nih.govnih.gov This inhibitory effect appears to be dose-dependent. psychiatrienet.nl
| Inhibiting Drug | Effect on Lamotrigine Pharmacokinetics | Mechanism | Affected Enzymes | References |
|---|---|---|---|---|
| Valproate (Valproic Acid) | - Decreases total clearance by 21-66%
| Competitive Inhibition | UGT1A4, UGT2B7 | gsk.comcambridge.orgresearchgate.netnih.govnih.govnih.gov |
Enzyme Induction Effects on Lamotrigine Metabolism
Conversely, several antiepileptic drugs (AEDs) are potent inducers of hepatic enzymes, including UGTs, and can accelerate the metabolism of lamotrigine, leading to lower plasma concentrations. cambridge.org
Detailed Research Findings: Drugs such as carbamazepine (B1668303), phenytoin (B1677684), phenobarbital, and primidone (B1678105) are known to induce lamotrigine's glucuronidation. gsk.comnih.gov This induction can reduce the elimination half-life of lamotrigine by approximately 50% and double its plasma clearance. gsk.compharmgkb.org
A pharmacokinetic interaction between lamotrigine and carbamazepine has been observed where carbamazepine can lower lamotrigine plasma concentrations by about 40%. gsk.comresearchgate.net Preclinical studies using isobolographic analysis in a mouse maximal electroshock-induced seizure model have characterized the interaction between lamotrigine, carbamazepine, and lacosamide (B1674222) as additive, suggesting that while pharmacokinetic interactions occur, the combined pharmacodynamic effect may be additive. ur.edu.plsemanticscholar.org The withdrawal of enzyme-inducing AEDs results in a significant increase (approximately doubling) of lamotrigine's half-life. gsk.com
| Inducing Drug | Effect on Lamotrigine Pharmacokinetics | Mechanism | Affected Enzymes | References |
|---|---|---|---|---|
| Carbamazepine | - Decreases plasma concentration by ~40%
| Enzyme Induction | UGTs | gsk.compharmgkb.org |
| Phenytoin | - Reduces elimination half-life by ~50%
| Enzyme Induction | UGTs | gsk.compharmgkb.org |
| Phenobarbital | - Reduces elimination half-life by ~50%
| Enzyme Induction | UGTs | gsk.compharmgkb.org |
| Primidone | - Reduces elimination half-life by ~50%
| Enzyme Induction | UGTs | gsk.comnih.gov |
Preclinical Pharmacodynamics and in Vitro Activity of Lamotrigine Hydrate
Effects on Neuronal Excitability in Isolated Tissue and Cell Culture Models
Lamotrigine's primary mechanism of action involves the inhibition of voltage-gated sodium channels, which leads to the stabilization of neuronal membranes and a reduction in the release of excitatory neurotransmitters like glutamate (B1630785). patsnap.commdpi.com This action is use-dependent, meaning the drug has a higher affinity for sodium channels that are in a rapidly firing state, a characteristic of epileptic seizures. ahajournals.org
In cultured cortical rat neurons, lamotrigine (B1674446) (10-100 µM) has been shown to inhibit both excitatory and inhibitory synaptic events. nih.gov It effectively suppresses epileptiform burst firing induced by glutamate or potassium ions at a concentration of 10 µM. nih.gov Furthermore, in cultured hippocampal neurons, lamotrigine decreases excitability, an effect partially attributed to its inhibition of calcium-sensing nonselective cation (csNSC) currents. physiology.org This inhibition of csNSC current by lamotrigine is not dependent on voltage or frequency of stimulation. physiology.org
Whole-cell patch-clamp recordings in rat hippocampal slices have demonstrated that lamotrigine directly depresses the excitability of CA3 and CA1 pyramidal neurons. nih.govnih.govpreprints.org This effect is partially mediated by its modulation of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. nih.govnih.govpreprints.org Lamotrigine has been shown to decrease the frequency and amplitude of spontaneous inhibitory postsynaptic currents (sIPSCs) in CA1 and CA3c pyramidal cells. mdpi.commdpi.com
Activity in In Vitro Models of Neurological Dysfunctions (e.g., Ischemia Models)
Lamotrigine has demonstrated neuroprotective effects in various in vitro models of neurological dysfunction, particularly those mimicking ischemic conditions. In a brain slice preparation subjected to combined oxygen and glucose deprivation (in vitro ischemia), lamotrigine was found to be neuroprotective against irreversible field potential loss and cell swelling. nih.gov This neuroprotective action is linked to its ability to reduce repetitive firing discharge and excitatory postsynaptic potentials. nih.gov
Studies using rat cerebellar granule cells have shown that pretreatment with lamotrigine provides dose- and time-dependent protection against glutamate-induced excitotoxicity. nih.govoup.com This protection is nearly complete at higher concentrations (≥100 μM). nih.govoup.com The underlying mechanisms for this neuroprotection include the inhibition of histone deacetylase and the subsequent up-regulation of the anti-apoptotic protein Bcl-2. nih.govoup.com Lamotrigine has also been shown to be effective in protecting against insults from oxygen-glucose deprivation. nih.gov
Furthermore, in a co-culture model of astrocytes and microglia representing inflammatory conditions, lamotrigine treatment has been studied for its effects on glial cell viability and inflammatory responses. researchgate.netoup.com
Behavioral Pharmacology in Animal Models for Mechanistic Understanding
Animal models have been instrumental in elucidating the mechanisms underlying lamotrigine's behavioral effects, particularly its anticonvulsant properties and its influence on mood and cognition.
Anticonvulsant Activity in Animal Seizure Models (e.g., Maximal Electroshock, Pentylenetetrazol, Kindling)
Lamotrigine has demonstrated broad anticonvulsant activity in various animal seizure models. It is effective in the maximal electroshock (MES) seizure test in both mice and rats, a model considered predictive of efficacy against generalized tonic-clonic seizures. nih.gov Lamotrigine is also effective against seizures induced by pentylenetetrazol (PTZ), a model for myoclonic and absence seizures. nih.govresearchgate.net
In kindling models, which represent the progressive development of seizure activity, lamotrigine has shown varied effects. It has been reported to suppress seizure propagation in the rat amygdala kindling model. researchgate.net However, some studies suggest that treatment with lamotrigine during the kindling process may not inhibit the development of seizures and could even lead to subsequent resistance to its own anticonvulsant effects. nih.govjle.comresearchgate.net For instance, pretreatment with a low dose of lamotrigine during PTZ kindling did not prevent the development of kindling but resulted in resistance to a therapeutic dose later on. researchgate.net
The following table summarizes the anticonvulsant activity of lamotrigine in different animal models:
| Animal Model | Seizure Type | Effect of Lamotrigine | Reference(s) |
| Maximal Electroshock (MES) | Generalized tonic-clonic | Anticonvulsant | nih.gov |
| Pentylenetetrazol (PTZ) | Myoclonic, clonic, absence | Anticonvulsant | nih.govresearchgate.net |
| Amygdala Kindling | Complex partial | Suppresses seizure propagation | researchgate.netjle.com |
| PTZ Kindling | Progressive seizures | May not inhibit kindling development; potential for resistance | researchgate.net |
Effects on Mood and Cognitive Parameters in Animal Models (Focus on mechanistic insights, not therapeutic efficacy)
From a mechanistic standpoint, studies in animal models suggest that lamotrigine's effects on mood and cognition are linked to its neuroprotective and molecular actions. In rats, chronic treatment with lamotrigine has been shown to increase levels of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) in the prefrontal cortex. researchgate.net It also modulates signaling cascades involving Akt (Protein Kinase B), glycogen (B147801) synthase kinase 3 (GSK-3), and the anti-apoptotic protein Bcl-2. researchgate.net
In a rat model of temporal lobe epilepsy, lamotrigine treatment was found to have a positive effect on the mental state, reducing depressive-like symptoms and aggression. mdpi.com Furthermore, it has been shown to attenuate spatial memory impairments in the Morris water maze in a pilocarpine-induced epilepsy model. mdpi.com These cognitive-enhancing effects are likely related to its neuroprotective properties, which prevent neuronal loss in brain regions like the hippocampus. mdpi.com
Neuroprotective Properties and Underlying Mechanisms in Preclinical Systems
Lamotrigine exhibits significant neuroprotective properties in a range of preclinical models, acting through multiple mechanisms. mdpi.comnih.gov A primary mechanism is the inhibition of glutamate release, which is a key factor in excitotoxic neuronal death following ischemic events. ahajournals.orgoup.comnih.gov By blocking voltage-sensitive sodium channels, lamotrigine reduces the excessive release of glutamate. ahajournals.orgnih.gov
In models of global cerebral ischemia in gerbils, lamotrigine has been shown to protect hippocampal neurons, particularly in the CA1, CA2, and CA3 regions, from degeneration. ahajournals.org It also reduces mortality associated with severe ischemia. ahajournals.org In neonatal rats with hypoxic-ischemic brain damage, lamotrigine administration reduced brain water content and neuronal death. nih.gov
Beyond inhibiting glutamate release, lamotrigine's neuroprotective effects are also attributed to:
Antioxidant properties : Studies have shown that lamotrigine can reduce oxidative stress and increase cell viability. mdpi.comnih.gov In rats with PTZ-induced seizures, lamotrigine administration significantly reduced levels of malondialdehyde (an indicator of oxidative stress) and increased the activities of antioxidant enzymes like glutathione (B108866), superoxide (B77818) dismutase, and catalase. nih.gov
Inhibition of apoptosis : Lamotrigine has been found to increase the levels of the anti-apoptotic protein Bcl-2, which plays a crucial role in preventing cell death. nih.govoup.comfrontiersin.org
Modulation of inflammatory processes : Lamotrigine can reduce the activation of microglia, the primary immune cells in the brain, thereby mitigating neuroinflammation. nih.gov
The neuroprotective effects of lamotrigine are summarized in the table below:
| Preclinical Model | Key Findings | Underlying Mechanisms | Reference(s) |
| Glutamate Excitotoxicity (rat cerebellar granule cells) | Dose- and time-dependent neuroprotection | HDAC inhibition, increased Bcl-2 expression | nih.govoup.com |
| In Vitro Ischemia (brain slice) | Protection against field potential loss and cell swelling | Reduction of repetitive firing and excitatory postsynaptic potentials | nih.gov |
| Global Cerebral Ischemia (gerbils) | Protection of hippocampal neurons (CA1, CA2, CA3) | Inhibition of glutamate release, use-dependent sodium channel blockade | ahajournals.org |
| Hypoxic-Ischemic Encephalopathy (neonatal rats) | Reduced brain edema and neuronal death | Inhibition of glutamate release | oup.comnih.gov |
| PTZ-induced Seizures (rats) | Reduced oxidative stress | Increased antioxidant enzyme activity | nih.gov |
Electrophysiological Studies in Research Models (e.g., Whole-Patch Clamp, Field Potential Recordings)
Electrophysiological studies have provided detailed insights into how lamotrigine modulates neuronal function at the cellular and network levels.
Using whole-cell patch-clamp recordings in cultured cortical rat neurons, it was found that lamotrigine (10-100 µM) inhibits both spontaneous excitatory and inhibitory synaptic events. nih.gov While it doesn't significantly block single sodium spikes at low frequencies, it markedly depresses burst firing induced by glutamate or potassium ions at 10 µM. nih.gov Presumptive calcium currents were inhibited at 100 µM. nih.gov In hippocampal neurons, lamotrigine has been shown to decrease the excitability of CA1 and CA3 pyramidal neurons and reduce the frequency and amplitude of sIPSCs. nih.govnih.govpreprints.orgmdpi.com The effect on excitability is partially blocked by a selective HCN channel blocker, indicating the involvement of these channels. nih.govnih.govpreprints.org
Field potential recordings in rat prefrontal cortical slices revealed that lamotrigine (3-100 µM) inhibits the amplitude and propagation of field excitatory postsynaptic potentials (fEPSP) and presynaptic fiber volleys (PrV) in a concentration-dependent manner. researchgate.netnih.govpillbuys.com The increase in paired-pulse facilitation suggests a predominant presynaptic action. nih.govresearchgate.netnih.gov The IC50 value for the inhibition of total fEPSP amplitude was determined to be 13.75 µM. pillbuys.com In neocortical slices, lamotrigine dose-dependently decreased the field potential amplitude, suggesting a reduction in cortical excitatory transmission. nih.gov
Studies on long-term potentiation (LTP) in the prefrontal cortex showed that lamotrigine did not reduce the amplitude of fEPSP but did decrease its propagation. nih.gov In the hippocampus, lamotrigine was found to depress theta oscillations in vitro, which is consistent with its neuronal depressant effects. nih.govnih.govpreprints.orgmdpi.com
The table below summarizes key findings from electrophysiological studies:
| Technique | Model | Key Findings | Concentration(s) | Reference(s) |
| Whole-Cell Patch Clamp | Cultured cortical rat neurons | Inhibition of burst firing, inhibition of presumptive calcium currents. | 10 µM, 100 µM | nih.gov |
| Whole-Cell Patch Clamp | Rat hippocampal slices (CA1 & CA3) | Decreased neuronal excitability, decreased sIPSC frequency and amplitude. | 50 µM | nih.govnih.govpreprints.orgmdpi.com |
| Field Potential Recording | Rat prefrontal cortical slices | Inhibition of fEPSP and PrV amplitude and propagation. | 3-100 µM | researchgate.netnih.govpillbuys.com |
| Field Potential Recording | Rat neocortical slices | Dose-dependent decrease in field potential amplitude. | Not specified | nih.gov |
| Field Potential Recording | Rat hippocampal slices | Depression of in vitro theta oscillations. | 100 µM | nih.govmdpi.com |
Structure Activity Relationship Sar and Rational Design of Lamotrigine Analogues
Identification of Key Pharmacophoric Features
The biological activity of lamotrigine (B1674446) is dictated by a specific arrangement of structural features, known as its pharmacophore. This pharmacophore is essential for its interaction with biological targets, most notably voltage-gated sodium channels. The key components of the lamotrigine pharmacophore include:
Aromatic Ring System: Lamotrigine possesses a dichlorophenyl ring. This aromatic system is crucial for establishing aromatic-aromatic interactions with specific residues within the binding site of the sodium channel, such as Tyr-1771 in the NaV1.2 channel. nih.gov
Triazine Ring: The 1,2,4-triazine (B1199460) ring is a central heterocyclic scaffold. It is substituted with two amino groups at the 3- and 5-positions. nih.gov
Amino Groups: While both amino groups on the triazine ring are important, the 5-amino group is considered obligatory for the blocking activity of the channel. nih.gov This group is thought to participate in a low-energy amino-aromatic hydrogen bond with the side chain of a phenylalanine residue (Phe-1764) in the channel's inner pore. nih.gov
A common pharmacophore model for several anticonvulsant drugs, including lamotrigine, involves an aromatic ring that interacts with Tyr-1771 and a polar group (like the amino group in lamotrigine) that interacts with Phe-1764. nih.govpharmgkb.org The second aromatic ring of these drugs then physically occludes the pore, blocking sodium ion permeation. nih.gov Ligand-based pharmacophore models have also identified hydrophobic units, hydrogen bond acceptors, and aromatic rings as key features for the antipsychotic activity of compounds including lamotrigine. primescholars.comprimescholars.com
| Pharmacophoric Feature | Role in Biological Activity | Key Interaction |
| Dichlorophenyl Ring | Aromatic-aromatic interaction | Tyr-1771 in NaV1.2 channel nih.gov |
| 1,2,4-Triazine Ring | Central scaffold | - |
| 5-Amino Group | Essential for channel blocking | Amino-aromatic hydrogen bond with Phe-1764 nih.gov |
| 3-Amino Group | Contributes to activity | - |
Impact of Chemical Modifications on Molecular Interactions and Biological Activity
Systematic chemical modifications of the lamotrigine structure have provided valuable insights into its SAR. These studies have explored alterations to both the heterocyclic core and the aryl substituent patterns, leading to compounds with modified potency and selectivity.
Modifications to the Heterocyclic Core: Replacing the triazine ring with other heterocyclic systems, such as a pyrimidine (B1678525) ring, has led to potent analogues like BW-4030W92. pnas.org
Modifications to the Aryl Ring: Changes in the substitution pattern of the phenyl ring can significantly impact activity. For instance, the development of N-methyl amide derivatives like PF-01247324 has resulted in improved subtype selectivity for Nav channels. pnas.org
Modifications to the Amino Groups: The synthesis of Schiff base derivatives of lamotrigine and their subsequent complexation with metals (zinc, copper, silver, and tin) have been explored. acs.org Some of these metal complexes exhibited potent anticonvulsant and even anticancer potential, with one silver complex showing a significant reduction in seizure score in a mouse model. acs.org
Fluorination: The introduction of fluorine atoms into the lamotrigine structure has been investigated to enhance its anti-inflammatory properties. nih.govresearchgate.net Certain fluorinated 3,5-diamino-6-aryl-1,2,4-triazine analogues demonstrated high anti-inflammatory activity. nih.govresearchgate.net
| Analogue/Modification | Structural Change | Impact on Activity/Selectivity | Reference |
| BW-4030W92 | Pyrimidine core instead of triazine | Enhanced potency | pnas.org |
| PF-01247324 | N-methyl amide on aryl ring | Improved Nav channel subtype selectivity | pnas.org |
| Schiff Base Metal Complexes | Derivatization of amino group with metal complexation | Potent anticonvulsant and anticancer activity in some cases | acs.org |
| Fluorinated Analogues | Introduction of fluorine atoms | Enhanced anti-inflammatory activity | nih.govresearchgate.net |
Computational Approaches in SAR Analysis and Drug Design (e.g., QSAR)
Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, have become indispensable tools in the rational design and optimization of lamotrigine analogues. QSAR models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.
QSAR studies on lamotrigine derivatives have been conducted to understand the structural requirements for various biological activities, including anticancer and anticonvulsant effects. For example, 2D QSAR models were developed for 2-indolinone Lamotrigine Schiff base derivatives as cytotoxic agents. researchgate.net These models revealed that for certain cell lines, parameters like Van der Waals energy, shape flexibility index, and surface area showed a good correlation with anti-cancer activity. researchgate.net For other cell lines, properties such as HOMO (Highest Occupied Molecular Orbital) energy, LogP, and molecular refractivity were found to be more predictive. researchgate.net
These computational models serve several key purposes:
Virtual Screening: QSAR models can be used to predict the activity of large libraries of virtual compounds, helping to prioritize which analogues to synthesize and test.
Lead Optimization: By understanding which structural features are most important for activity, medicinal chemists can make more informed decisions about how to modify a lead compound to improve its potency and selectivity.
Mechanistic Insights: QSAR can provide clues about the mechanism of action by identifying the key physicochemical properties that govern biological activity.
Design and Synthesis of Novel Lamotrigine Analogues for Mechanistic Probes
The rational design and synthesis of novel lamotrigine analogues are not only aimed at developing new therapeutic agents but also at creating molecular tools to probe the intricate mechanisms of action of the parent drug.
For instance, lamotrigine was initially developed through research aimed at finding phenytoin (B1677684) analogues with reduced anti-folate effects. mdpi.com This highlights the early use of rational design in its discovery. More recently, the synthesis of specific derivatives has been undertaken to explore different biological activities. The creation of fluorinated lamotrigine analogues was specifically aimed at investigating and enhancing potential anti-inflammatory effects. nih.govresearchgate.net
Furthermore, lamotrigine analogues have been designed for use in immunodiagnostic assays. google.com These analogues may incorporate immunogenic or tracer moieties to facilitate the detection and quantification of lamotrigine in biological samples. google.com The synthesis of N-uronate conjugates of lamotrigine has also been reported, potentially as a way to study its metabolism or create prodrugs. mdpi.com
These examples demonstrate how the principles of rational design are applied to synthesize a diverse range of lamotrigine analogues, each tailored for a specific scientific purpose, from elucidating biological mechanisms to developing new analytical tools.
Analytical Methodologies for Lamotrigine Hydrate in Research Settings
Chromatographic Techniques for Quantification and Impurity Profiling
Chromatography is a fundamental analytical tool for separating, identifying, and quantifying the components of a mixture. For lamotrigine (B1674446), several chromatographic methods have been developed and validated.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of lamotrigine in both bulk pharmaceutical ingredients and various formulations. nih.gov Its versatility allows for precise quantification of the active ingredient and the detection and quantification of process-related impurities and degradation products. jst.go.jpresearchgate.net
Reverse-phase HPLC (RP-HPLC) is the most common mode used for lamotrigine analysis. In this method, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase. jst.go.jpnih.gov The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A variety of mobile phase compositions have been reported, often consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). jst.go.jp The pH of the buffer is a critical parameter that can be adjusted to optimize the retention and peak shape of lamotrigine.
Detection is typically achieved using an ultraviolet (UV) detector, with wavelengths set between 220 nm and 307.5 nm for optimal response. researchgate.netmdpi.cominnovareacademics.in The method's performance is validated according to guidelines to ensure linearity, accuracy, precision, and robustness. jst.go.jp For instance, linearity is often established over a concentration range relevant to the analysis, with correlation coefficients (r²) greater than 0.99 demonstrating a strong linear relationship. jhrlmc.comwho.int The limits of detection (LOD) and quantification (LOQ) are also determined to establish the sensitivity of the method. researchgate.netjhrlmc.com Some methods have been specifically developed as stability-indicating, meaning they can separate lamotrigine from its degradation products formed under stress conditions. jst.go.jp
Table 1: Examples of HPLC Methods for Lamotrigine Analysis
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linearity Range (µg/mL) |
|---|---|---|---|---|
| C18 | Acetonitrile : Methanol : 0.01 M Potassium Orthophosphate (pH 6.7) (30:20:50 v/v/v) | Not Specified | 275 | 1-12 |
| C18 | 0.1% Trifluoroacetate : Methanol (59:41 v/v) | 1.5 | 260 | 1.0-50 |
| C18 | Methanol : Ammonium (B1175870) buffer (50:50 v/v) | 0.8 | 225 | Not Specified |
| C8 | Methanol : 0.45 mM Phosphate buffer (pH 3.5) with 0.17% triethylamine (B128534) (24:76 v/v) | Not Specified | 220 | 1-20 |
| Hypersil BDS C18 | Buffer (pH 8.0) : Acetonitrile (Gradient) | 1.5 | 220 | 0.2-2.5 (ppm) |
This table is for illustrative purposes and summarizes data from multiple research findings. jst.go.jpresearchgate.netwho.intresearchgate.net
Gas Chromatography (GC) is another technique used for the analysis of lamotrigine, though it is less common than HPLC. nih.gov Due to the low volatility of lamotrigine, a derivatization step is typically required to convert it into a more volatile compound suitable for GC analysis. nih.gov One reported method involves derivatizing lamotrigine with N-methyl-N-(tert-butyldimethylsilyl) trifluoroacetamide (B147638) (MTBSTFA) to form a tert-butyldimethylsilyl (TBDMS) derivative. nih.gov
This derivatized compound can then be analyzed by GC coupled with a mass spectrometer (GC-MS), which provides high selectivity and sensitivity. nih.gov The mass spectrometer is often operated in the selective ion monitoring (SIM) mode to enhance specificity by monitoring characteristic ions of the lamotrigine derivative. nih.gov Validation of GC methods includes assessing precision (both within-run and between-run), linearity, and the limit of detection. nih.gov For example, a validated GC-MS method demonstrated within-run and between-run precision with relative standard deviations (RSD) of 4.3% and 5.1%, respectively, at a concentration of 3.0 µg/mL. nih.gov
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the quantification of lamotrigine and its metabolites in complex biological matrices. nih.govresearchgate.net This method combines the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov It is particularly valuable for metabolite analysis, as it can distinguish between the parent drug and its various metabolic products, even at very low concentrations. nih.govnih.gov
The primary metabolite of lamotrigine is lamotrigine-N2-glucuronide (LTG-N2-GLU). mdpi.comnih.gov LC-MS/MS methods have been developed to simultaneously quantify both lamotrigine and LTG-N2-GLU. mdpi.comresearchgate.net Sample preparation often involves protein precipitation or solid-phase extraction to remove interferences from the biological matrix. nih.govresearchgate.net
The analysis is typically performed using a reversed-phase column and a mobile phase gradient. nih.govnih.gov Electrospray ionization (ESI) in the positive ion mode is commonly used to generate protonated molecular ions ([M+H]⁺) of lamotrigine and its metabolites. nih.gov The tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte, ensuring high specificity and reducing background noise. mdpi.com These methods are rigorously validated for linearity, accuracy, precision, and stability over the expected concentration range. mdpi.comnih.gov
Table 2: LC-MS/MS Method Parameters for Lamotrigine and LTG-N2-GLU Analysis
| Parameter | Lamotrigine (LTG) | Lamotrigine-N2-glucuronide (LTG-N2-GLU) |
|---|---|---|
| Linearity Range | 0.1–20 µg/mL | 0.25–20 µg/mL |
| Intra-day Accuracy (bias) | 1.0% to 4.0% | 4.0% to 12.0% |
| Inter-day Accuracy (bias) | 4.0% to 7.0% | 4.0% to 7.0% |
| Intra-day Precision (%RSD) | < 13.0% | < 8.0% |
| Inter-day Precision (%RSD) | < 13.0% | < 8.0% |
This table summarizes validation data from a specific LC-MS/MS method. mdpi.com
Spectroscopic Characterization for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules. Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the lamotrigine molecule. The chemical shifts (δ), signal multiplicity (e.g., singlet, multiplet), and integration values in a ¹H NMR spectrum help to confirm the presence and connectivity of different protons in the structure. For lamotrigine, the ¹H NMR spectrum shows characteristic signals for the aromatic protons on the dichlorophenyl ring and the protons of the amino groups. researchgate.net
Table 3: ¹H NMR Chemical Shift Data for Lamotrigine
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| 6.43 | s | 2H | Amino group protons |
| 6.69 | br s | 2H | Amino group protons |
| 7.34-7.36 | m | 1H | Aromatic proton |
| 7.37-7.46 | m | 1H | Aromatic proton |
| 7.69-7.71 | m | 1H | Aromatic proton |
Solvent: DMSO-d₆. researchgate.net
Mass Spectrometry (MS) is used to determine the molecular weight of lamotrigine and to study its fragmentation patterns, which aids in structural confirmation. When analyzed by mass spectrometry with a soft ionization technique like electrospray ionization (ESI), lamotrigine typically shows a prominent protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of 256.1. nih.gov
In GC-MS analysis, after derivatization, the resulting TBDMS-lamotrigine derivative shows characteristic molecular ions at m/z 483 and 485, reflecting the isotopic pattern of the two chlorine atoms. nih.gov The fragmentation of this derivative produces several other distinct ions (e.g., at m/z 426, 370, and 334), which provide further structural confirmation. nih.gov This fragmentation data is highly specific and can be used for unambiguous identification of the compound. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable analytical technique for the characterization of Lamotrigine (hydrate) in research settings. This method provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation at various wavelengths. The resulting IR spectrum serves as a molecular fingerprint, allowing for the identification and structural elucidation of the compound. semanticscholar.orgresearchgate.net
In the solid state, typically analyzed using the KBr pellet technique, the FTIR (Fourier-transform infrared) spectrum of lamotrigine exhibits several characteristic absorption bands. semanticscholar.org Key vibrational modes include those associated with the amino (NH2) groups, the triazine ring, and the dichlorophenyl substituent. researchgate.net The NH2 group vibrations are particularly informative, with distinct bands corresponding to asymmetric and symmetric stretching, scissoring, rocking, and twisting modes. semanticscholar.org
Specifically, the IR spectrum of lamotrigine in KBr shows prominent bands at approximately 3450 cm⁻¹ (asymmetric NH2 stretching, free), 3319 cm⁻¹ (symmetric NH2 stretching, free), and 3211 cm⁻¹ (asymmetric NH2 stretching, hydrogen-bonded). researchgate.net Additional significant peaks are observed around 1620 cm⁻¹ and 1554 cm⁻¹, which are attributed to C=N stretching vibrations within the triazine ring. researchgate.net The presence of hydrogen bonding is indicated by the band at 3211 cm⁻¹. researchgate.net
A detailed assignment of the principal absorption peaks in the FTIR spectrum of lamotrigine includes:
3448 cm⁻¹ : N-H aromatic stretching researchgate.net
3210 cm⁻¹ : C-H aromatic stretching researchgate.net
1645, 1616, 1583, 1556 cm⁻¹ : C=N stretching researchgate.net
1488-1405 cm⁻¹ : Aromatic C=C stretching of the benzene (B151609) ring researchgate.net
1319, 1292 cm⁻¹ : C-N bending vibration (weak intensity) researchgate.net
1051 cm⁻¹ : C-Cl stretching researchgate.net
It is important to note that the IR spectrum of lamotrigine can be influenced by its crystalline form (polymorphism) and the presence of water molecules in the case of a hydrate (B1144303). rsc.org Terahertz (THz) spectroscopy, a far-infrared technique, is particularly sensitive to intermolecular vibrations and can be used to differentiate between different polymorphic forms of lamotrigine. digitellinc.com Changes in the IR spectrum, such as shifts in the positions and intensities of the absorption bands, can indicate the formation of different solid-state forms or the presence of degradation products.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a widely used analytical method for the quantitative determination of lamotrigine in research and quality control settings. innovareacademics.in This technique is based on the principle that the lamotrigine molecule absorbs light in the ultraviolet (UV) region of the electromagnetic spectrum due to the presence of chromophoric groups in its structure. semanticscholar.org
The UV spectrum of lamotrigine is typically recorded in a suitable solvent, and the wavelength of maximum absorbance (λmax) is determined. gsconlinepress.com The λmax for lamotrigine can vary slightly depending on the solvent system used. For instance, in methanol, the λmax is observed at approximately 305 nm or 307.5 nm. innovareacademics.inijpsonline.com In distilled water, the λmax is found at 304 nm. slideserve.com When a mixture of methanol and 0.1N HCl (3:1) is used as the solvent, the λmax is observed at 265 nm. gsconlinepress.com
The absorbance at the λmax is directly proportional to the concentration of lamotrigine in the solution, a relationship described by the Beer-Lambert law. innovareacademics.in This linear relationship allows for the construction of a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations. gsconlinepress.com The concentration of lamotrigine in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. gsconlinepress.com
Method development in UV-Visible spectrophotometry for lamotrigine often involves the optimization of the solvent system to achieve good solubility and a stable absorbance signal. gsconlinepress.com Validation of the method is crucial and typically includes parameters such as linearity, accuracy, precision, robustness, and ruggedness, as per ICH guidelines. gsconlinepress.com
Here is a table summarizing the UV spectrophotometric parameters for lamotrigine in different solvents:
| Solvent System | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Methanol | 305 | 2-50 | 0.998 |
| Methanol | 307.5 | 5-45 | Not specified |
| Distilled Water | 304 | 20-100 | 0.9992 |
| Methanol: 0.1N HCl (3:1) | 265 | 2-40 | Not specified |
| Acetonitrile: Distilled Water (1:1) | Not specified | Not specified | Not specified |
It's noteworthy that derivatization techniques can be employed to enhance the sensitivity and selectivity of UV-Visible spectrophotometric methods for lamotrigine. For example, derivatization with salicylaldehyde (B1680747) can cause a bathochromic shift (a shift to a longer wavelength) in the λmax of lamotrigine, which can be useful in complex matrices. jhrlmc.comjhrlmc.comresearchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. This method is indispensable in the solid-state characterization of lamotrigine and its various crystalline forms, including hydrates and solvates. nih.gov
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information for a crystalline compound. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of lamotrigine (hydrate), it is possible to determine the precise arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. nih.gov
The process involves growing a suitable single crystal of the lamotrigine hydrate, which is then mounted on a diffractometer. trea.com The crystal is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are collected on a detector. nih.gov The resulting diffraction data are then processed to generate an electron density map, from which the crystal structure is solved and refined. trea.com
SCXRD has been instrumental in elucidating the supramolecular architecture of various lamotrigine solvates and a new hydrate polymorph. nih.gov This technique allows for a detailed analysis of hydrogen bonding networks and other non-covalent interactions, which are crucial for understanding the stability and physical properties of the different crystalline forms. nih.gov
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction (PXRD) is a complementary technique to SCXRD and is widely used for the characterization of polycrystalline materials. cambridge.org Instead of a single crystal, a powdered sample of lamotrigine (hydrate) is used, which contains a large number of small, randomly oriented crystallites. cambridge.org
The PXRD pattern is a plot of the intensity of the diffracted X-rays as a function of the diffraction angle (2θ). google.com This pattern is unique to a specific crystalline form and serves as a fingerprint for its identification. digitellinc.com PXRD is particularly useful for:
Identifying different polymorphic forms of this compound. google.com
Assessing the purity of a crystalline sample. google.com
Monitoring phase transformations between different crystalline forms.
Characterizing new crystalline forms, such as co-crystals and salts. rsc.org
For example, a specific crystal form of this compound, denominated as form N, is characterized by a PXRD pattern with strong peaks at approximately 11.6, 13.4, 15.0, 26.9, and 27.7 ± 0.2 degrees two-theta. google.com Another form, designated as form A, exhibits a different set of characteristic peaks at diffraction angles of about 11.5, 13.4, 15.0, 16.5, 19.2, 26.9, and 27.7 ± 0.2 degrees. google.com
The following table presents the characteristic PXRD peaks for two different forms of this compound:
| Crystal Form | Strong 2θ Peaks (± 0.2°) |
| Form N | 11.6, 13.4, 15.0, 26.9, 27.7 |
| Form A | 11.5, 13.4, 15.0, 16.5, 19.2, 26.9, 27.7 |
It is important to note that PXRD data can also be calculated from single-crystal structures to provide a reference pattern for comparison with experimental data. trea.com
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer a sensitive and cost-effective approach for the determination of lamotrigine in various samples. nih.gov These techniques are based on the redox properties of the lamotrigine molecule. nih.gov
One of the prominent electrochemical techniques used for lamotrigine analysis is adsorptive stripping voltammetry (AdSV). researchgate.net This method involves the preconcentration of lamotrigine onto the surface of a working electrode, followed by the application of a potential scan to measure the resulting current. researchgate.net Different voltammetric techniques, such as differential pulse adsorptive stripping voltammetry (DPAdSV) and square wave adsorptive stripping voltammetry (SWAdSV), have been employed. researchgate.net
The use of screen-printed electrodes (SPEs) in conjunction with AdSV has enabled the development of inexpensive and disposable sensors for lamotrigine determination. nih.gov Carbon screen-printed electrodes (CSPEs) and mercury-coated CSPEs have been successfully utilized. nih.gov The optimization of experimental parameters, such as pH, accumulation potential, and accumulation time, is crucial for achieving high sensitivity and selectivity. nih.gov
A linear sweep voltammetric method using an electrochemically pre-treated pencil graphite (B72142) electrode (PGE*) has also been developed for the quantitative determination of lamotrigine. researchgate.net This method demonstrated a wide linear range and low detection and quantification limits. researchgate.net
The following table summarizes the performance of different electrochemical methods for lamotrigine determination:
| Method | Electrode | Linear Range | Detection Limit |
| DPAdSV | CSPE | Not specified | 5.0 x 10⁻⁶ M |
| DPAdSV | Hg-coated CSPE | Not specified | 2.0 x 10⁻⁶ M |
| Linear Sweep Voltammetry | PGE* | 2.5 x 10⁻⁵ – 1.0 x 10⁻³ M | 1.94 x 10⁻⁵ M |
Electrochemical methods can also be coupled with mass spectrometry (EC-MS) to simulate and identify the metabolic products of lamotrigine. mdpi.com This approach allows for the investigation of the biotransformation of the drug by mimicking phase I and phase II metabolic reactions in an electrochemical cell. mdpi.com
Bioanalytical Method Development for Preclinical Samples
The development of robust and sensitive bioanalytical methods is essential for the quantification of lamotrigine in preclinical samples, such as animal plasma, brain homogenates, and cell lysates. These methods are crucial for pharmacokinetic and pharmacodynamic studies in drug discovery and development.
High-performance liquid chromatography (HPLC) is the most commonly employed technique for the bioanalysis of lamotrigine. jhrlmc.comjhrlmc.comresearchgate.net HPLC methods are typically coupled with ultraviolet (UV) or mass spectrometry (MS) detection. researchgate.netresearchgate.net
Key aspects of bioanalytical method development for lamotrigine include:
Sample Preparation: Efficient extraction of lamotrigine from the biological matrix is critical to remove interfering substances. Common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.netnih.gov
Chromatographic Separation: A suitable HPLC column and mobile phase are selected to achieve good separation of lamotrigine from endogenous components and any co-administered drugs. researchgate.net Reversed-phase chromatography with a C18 or C8 column is frequently used. jhrlmc.comresearchgate.net
Detection: UV detection is a common and cost-effective method. researchgate.net However, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the gold standard for bioanalysis. nih.gov
Method Validation: The developed method must be rigorously validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability. nih.gov
A study describes a reverse-phase HPLC method with UV detection where salicylaldehyde was used as a derivatizing agent to enhance the detection of lamotrigine in biological samples. jhrlmc.com This derivatization resulted in a bathochromic shift, improving the sensitivity of the method. jhrlmc.com The method was validated for its linearity, recovery, and precision in deproteinized serum and urine samples. jhrlmc.com
Another study details the development and validation of an LC-MS/MS method for the determination of lamotrigine in human plasma. nih.gov This method utilized solid-phase extraction for sample cleanup and demonstrated good linearity, accuracy, and precision over a clinically relevant concentration range. nih.gov
The following table provides an overview of some validated bioanalytical methods for lamotrigine:
| Technique | Matrix | Extraction Method | Linear Range | Lower Limit of Quantitation (LLOQ) |
| HPLC-UV (with derivatization) | Deproteinized Serum and Urine | Not specified | 1-5 µg/mL | 0.11 µg/mL |
| LC-MS/MS | Human Plasma | Solid-Phase Extraction | 0.2-5.0 µg/mL | Not specified |
| LC-MS/MS | Human Plasma | Liquid-Liquid Extraction | 0.1-1500 ng/mL | 0.1 ng/mL |
The choice of the bioanalytical method depends on the specific requirements of the preclinical study, including the desired sensitivity, sample throughput, and the complexity of the biological matrix.
Solid State Chemistry and Physicochemical Research of Lamotrigine Hydrate
Polymorphism and Amorphous Forms: Characterization and Interconversion
Lamotrigine (B1674446), an antiepileptic drug, exhibits polymorphism, the ability to exist in multiple crystalline forms with different molecular packing arrangements. digitellinc.comdigitellinc.com This phenomenon is of significant interest in pharmaceutical sciences as different polymorphs can possess varied physicochemical properties. digitellinc.com At least three polymorphic forms of lamotrigine have been reported in the literature, though only the crystal structure of Form I, which crystallizes in the C 2/c space group, has been fully resolved at an atomic level. digitellinc.comdigitellinc.com
Research into lamotrigine's solid-state forms has also identified a new polymorphic hydrate (B1144303). This form was discovered as a coexisting polymorph during an attempt to synthesize a lamotrigine cocrystal with glycine (B1666218) in boiling water, appearing alongside a previously documented hydrate structure (CSD refcode XUVLOP). nih.gov The exploration of lamotrigine's polymorphic landscape has been aided by computational methods. Crystal Structure Prediction (CSP) has been employed to investigate potential polymorphs, successfully identifying the known Form I as the most energetically stable candidate and predicting other viable crystal structures within a narrow energy range of 2.5 kJ/mol above the global minimum. digitellinc.com
Beyond crystalline forms, amorphous lamotrigine has also been studied. Amorphous lamotrigine mesylate can be produced through techniques such as spray drying and freeze-drying. nih.gov A key characteristic of the amorphous state is its susceptibility to moisture-induced crystallization. This transformation can be meticulously monitored using a suite of analytical techniques, including vacuum moisture balance, polarized light microscopy, Differential Scanning Calorimetry (DSC), and Powder X-ray Diffraction (PXRD). nih.gov Studies have shown that the quantity of water required to induce crystallization is notably greater than the amount needed to lower the material's glass transition temperature to the ambient temperature, which underscores the kinetic, time-dependent nature of the crystallization process. nih.gov
The interconversion between different polymorphic forms is a critical aspect of solid-state research. For some compounds, this transformation can be achieved through mechanical means, such as neat or liquid-assisted ball mill grinding, which allows for the quantitative conversion between polymorphs by modifying the experimental conditions. chemrxiv.org
Hydrate and Solvate Formation: Characterization and Structural Analysis
The molecular structure of lamotrigine, which features multiple functional groups capable of acting as hydrogen bond donors and acceptors, predisposes it to the formation of multicomponent solids, including hydrates and solvates. nih.goviucr.orgnih.gov These crystalline forms incorporate water or solvent molecules, respectively, into their crystal lattice.
A novel hydrate polymorph of lamotrigine has been successfully synthesized and its structure elucidated using single-crystal X-ray diffraction (SCXRD). iucr.org A key structural feature, the aminopyridine synthon, is conserved in this new hydrate form. nih.gov In addition to hydrates, lamotrigine forms a wide array of solvates with various organic solvents. iucr.orgnih.gov The formation and specific structure of these solvates are highly sensitive to the crystallization conditions, as well as the size and hydrogen-bonding capabilities of the solvent molecule. iucr.org
Detailed structural analyses of these hydrates and solvates are fundamental to understanding the stability and hierarchy of the supramolecular synthons that govern molecular recognition and self-assembly in the solid state. nih.gov This knowledge is invaluable for the rational design of more complex multicomponent systems like cocrystals. nih.goviucr.org
| Lamotrigine Solvate/Hydrate | Characterization Method(s) | Reference(s) |
| New Hydrate Polymorph | Single-Crystal X-ray Diffraction (SCXRD) | nih.goviucr.org |
| Ethanol Solvate (Forms I and II) | SCXRD | iucr.org |
| Acetone Solvate | SCXRD | iucr.org |
| 2-Propanol Solvate | SCXRD | iucr.org |
| n-Butanol Solvate | SCXRD | iucr.org |
| tert-Butanol Solvate | SCXRD | iucr.org |
| n-Pentanol Solvate | SCXRD | iucr.org |
| Benzonitrile Solvate | SCXRD | iucr.org |
| Acetonitrile (B52724) Solvate | SCXRD | iucr.org |
| DMSO Solvate | SCXRD | iucr.org |
| Dioxane Solvate | SCXRD | iucr.org |
| Ethanol Monohydrate | N/A | acs.orgul.ie |
| Hydrate Form II | Powder X-ray Diffraction (PXRD), DSC | google.com |
Co-crystallization and Salt Formation for Enhanced Research Applications
Co-crystallization and salt formation represent strategic approaches in crystal engineering to modify the physicochemical properties of active pharmaceutical ingredients (APIs). nih.govresearchgate.net Lamotrigine, classified as a Biopharmaceutics Classification System (BCS) Class II drug, is characterized by low aqueous solubility, which makes it an ideal candidate for such solid-form modification. nih.govresearchgate.net Its molecular structure contains functional groups that readily participate in the hydrogen-bonding interactions necessary to form these multicomponent systems. nih.govpnrjournal.com
A multitude of lamotrigine cocrystals and salts have been synthesized to explore potential enhancements in properties like solubility and dissolution rate. acs.orgpnrjournal.com For example, cocrystals of lamotrigine have been successfully prepared with co-formers such as 4-hydroxybenzoic acid, saccharin (B28170) sodium, and methylparaben. nih.govpnrjournal.com Research has demonstrated significant improvements in solubility; a cocrystal formed with saccharin sodium exhibited a 49.6-fold increase in solubility compared to the pure drug. pnrjournal.com Similarly, a lamotrigine-vanillin cocrystal showed an enhanced dissolution rate, while a salt formed with cinnamic acid displayed a sustained-release profile, highlighting the potential to tailor drug release kinetics through solid-form design. acs.org
Drug-drug salts, where both the API and the counterion have pharmacological activity, have also been explored. Lamotrigine has been combined with non-steroidal anti-inflammatory drugs (NSAIDs) like flufenamic acid and diclofenac (B195802) acid to create new salts and investigate their pH-dependent solubility behavior. rsc.org
| Lamotrigine Multicomponent Form | Co-former/Counterion | Type | Observed Property Modification | Reference(s) |
| LTG-SAC CF I | Saccharin sodium | Cocrystal | 49.6-fold improved solubility | pnrjournal.com |
| LTG-HBA I | 4-Hydroxybenzoic acid | Cocrystal | 7.4-fold improved solubility | pnrjournal.com |
| LTG-MP III | Methylparaben | Cocrystal | 3.36-fold improved solubility | pnrjournal.com |
| Lamotrigine saccharin salt | Saccharin | Salt | High concentration in aqueous media | acs.orgul.ie |
| Lamotrigine vanillin (B372448) cocrystal | Vanillin | Cocrystal | Improved dissolution rate | acs.org |
| Lamotrigine cinnamic acid salt | Cinnamic acid | Salt | Sustained release profile | acs.org |
| Lamotrigine nicotinamide (B372718) cocrystal | Nicotinamide | Cocrystal | Superior flowability and tabletability | nih.gov |
Crystal Engineering Principles Applied to Lamotrigine (hydrate)
Crystal engineering provides a framework for the rational design and synthesis of functional solid materials, including novel crystalline forms of lamotrigine, with tailored properties. nih.govcore.ac.uk A cornerstone of this field is the supramolecular synthon approach, which relies on the identification and utilization of robust and predictable non-covalent interactions, primarily hydrogen bonds, to guide the assembly of molecules into specific crystalline architectures. acs.orgul.ie
The supramolecular structure of lamotrigine is dominated by two particularly robust synthons formed via N—H⋯N hydrogen bonds. nih.govnih.gov These are designated as homosynthon 1, an aminopyridine dimer with an R22(8) graph set notation, and homosynthon 2, a larger dimeric assembly with an R32(8) notation. nih.goviucr.orgnih.gov The study of lamotrigine hydrates and solvates has revealed that the topology of these synthons can be influenced by the inclusion of solvent molecules. For instance, the aminopyridine dimer (synthon 1) frequently shifts from a para-para (P-P) to an ortho-ortho (O-O) arrangement in the presence of solvent molecules. nih.govnih.gov
Thermal Analysis (DSC, TGA) and Spectroscopic Characterization of Solid Forms
A comprehensive characterization of lamotrigine's solid forms is essential for understanding their structure and stability. This is achieved through a combination of thermal and spectroscopic analytical techniques.
Thermal Analysis Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are primary methods for thermal characterization. acs.orgresearchgate.net
DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. It is used to determine melting points, identify phase transitions, and detect the formation of new solid forms like cocrystals, each of which exhibits a unique thermal profile. trea.comacs.org Pure crystalline lamotrigine, for example, displays a characteristic sharp endothermic peak corresponding to its melting point at approximately 218°C. nih.gov
TGA measures changes in mass as a function of temperature. It is particularly useful for quantifying the amount of water in hydrates or solvent in solvates, confirming the stoichiometry of the crystalline form. researchgate.net
Spectroscopic Characterization Spectroscopic methods provide detailed information about molecular structure and intermolecular interactions.
Vibrational Spectroscopy (FTIR and Raman): Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for probing the hydrogen-bonding interactions within the crystal lattice of lamotrigine's various forms. acs.orgsemanticscholar.org The formation of cocrystals or salts leads to shifts in the characteristic vibrational bands, such as the N-H and C=O stretching frequencies, which confirms the formation of new intermolecular interactions. semanticscholar.org Specifically, the appearance of N+-H stretching bands in FTIR spectra can serve as evidence for salt formation. acs.org
X-ray Diffraction (XRD): XRD is the definitive technique for analyzing crystalline solids.
Powder X-ray Diffraction (PXRD) provides a unique "fingerprint" for each crystalline solid. It is used to identify and distinguish between different polymorphs, hydrates, solvates, and cocrystals. digitellinc.comgoogle.com
Single-Crystal X-ray Diffraction (SCXRD) provides a complete, three-dimensional map of the atomic positions within a crystal, allowing for the unambiguous determination of the molecular structure and packing arrangement. nih.govacs.org
Terahertz (THz) Spectroscopy: This technique measures low-frequency vibrations (sub-100 cm⁻¹) that correspond to intermolecular motions, such as lattice vibrations. As these motions are highly sensitive to the crystal packing, THz spectroscopy serves as an orthogonal and complementary method to PXRD for fingerprinting and distinguishing between different polymorphs of lamotrigine. digitellinc.comdigitellinc.com
| Technique | Information Obtained | Application to Lamotrigine Forms |
| DSC | Melting point, phase transitions, heat of fusion | Differentiating polymorphs, cocrystals, and salts; confirming new form creation. acs.org |
| TGA | Mass loss upon heating | Quantifying water/solvent content in hydrates/solvates. researchgate.net |
| FTIR/Raman | Vibrational modes, functional groups, hydrogen bonding | Confirming cocrystal/salt formation via shifts in N-H, C=O bands. acs.orgsemanticscholar.org |
| PXRD | Crystalline fingerprint, lattice spacing | Identifying and distinguishing between different solid forms. digitellinc.comgoogle.com |
| SCXRD | Absolute crystal structure, molecular packing | Definitive structural elucidation of new hydrates, solvates, and cocrystals. nih.govacs.org |
| THz Spectroscopy | Intermolecular vibrations, lattice modes | Fingerprinting polymorphs based on crystal packing differences. digitellinc.comdigitellinc.com |
Chemical Stability and Degradation Pathways of Lamotrigine Hydrate
Hydrolytic Degradation Studies
Forced degradation studies indicate that Lamotrigine (B1674446) is susceptible to hydrolysis under acidic, neutral, and basic conditions. researchgate.netepa.gov The extent of degradation is significantly influenced by the pH of the environment.
Under experimental conditions, Lamotrigine has been subjected to heating in acidic, basic, and neutral media to assess its hydrolytic stability. researchgate.netepa.gov Among these, alkaline-induced hydrolysis was found to have the most significant degradative effect on the compound. researchgate.net One of the potential degradation products formed upon hydrolysis of Lamotrigine under basic conditions has been identified. google.com This hydrolysis product can be generated by refluxing Lamotrigine with a strong base, such as sodium hydroxide, in water. google.com
In specific studies, acid degradation was performed by refluxing Lamotrigine in 0.1 N HCl at 80°C for 3 hours. derpharmachemica.com Similarly, alkali degradation was carried out by refluxing the drug in 1 N NaOH at 80°C for 3 hours. derpharmachemica.com Neutral degradation involved refluxing Lamotrigine with water at 80°C for 3 hours. derpharmachemica.com These studies confirmed the compound's susceptibility to hydrolytic degradation across the pH spectrum.
The following table summarizes the findings from various hydrolytic stress conditions applied to Lamotrigine.
| Stress Condition | Reagent | Temperature | Duration | Outcome |
| Acid Hydrolysis | 0.1 N HCl | 80°C | 3 hours | Degradation observed |
| Base Hydrolysis | 1 N NaOH | 80°C | 3 hours | Significant degradation |
| Neutral Hydrolysis | Water | 80°C | 3 hours | Degradation observed |
Photodegradation Mechanisms
The photodegradation of Lamotrigine has been investigated under simulated sunlight, revealing that its stability is influenced by pH. nih.govrsc.org Lamotrigine, being a weak base with a pKa of 5.7, exists in different protonation states in aqueous environments, which in turn affects its photolytic behavior. nih.govrsc.org
Studies conducted in buffered aqueous solutions at pH 3.3, 5.3, and 7.7 showed that while the half-life of Lamotrigine varied only slightly (from 100 ± 3 to 112 ± 2 hours), the rate of photodegradation was more than twice as fast at pH 7.7 compared to pH 3.3 under simulated midday, midsummer sunlight. nih.govrsc.org This is attributed to a 12-fold higher specific light absorption rate at the higher pH. nih.govrsc.org
The identities and relative abundances of the photoproducts are also pH-dependent. nih.govrsc.org Some degradation products were observed only in solutions containing the protonated form of Lamotrigine, while others were unique to solutions with the neutral form, suggesting different reaction mechanisms at varying pH levels. nih.govrsc.org The reaction quantum yield was determined to be 2.51 ± 0.07 × 10⁻⁵ mol einstein⁻¹ at pH 7.7. nih.govrsc.org
The primary photodegradation pathways include dechlorination of the benzene (B151609) ring. nih.gov Furthermore, Lamotrigine is a moderate photosensitizer, generating singlet oxygen with quantum yields of 0.22 in dichloromethane, 0.11 in acetonitrile (B52724), and 0.01 in deuterium (B1214612) oxide. nih.gov A minor production of superoxide (B77818) radical anion has also been detected. nih.gov The process of photobleaching, which occurs upon intense UV irradiation, is often accompanied by the release of chloride anions, indicating photodechlorination. nih.gov This process may lead to the formation of aryl radicals. nih.gov
The table below summarizes key parameters from Lamotrigine photodegradation studies.
| pH | Half-life (hours) | Reaction Quantum Yield (mol einstein⁻¹) | Relative Photodegradation Rate |
| 3.3 | 112 ± 2 | 13 times lower than at pH 7.7 | Slower |
| 7.7 | 100 ± 3 | 2.51 ± 0.07 × 10⁻⁵ | More than twice as fast as at pH 3.3 |
Oxidative Stability and Degradation Products
Lamotrigine has been shown to be susceptible to oxidative degradation. researchgate.netepa.gov Stress testing studies have been conducted using hydrogen peroxide to evaluate the oxidative stability of the compound. derpharmachemica.com
In a typical oxidative degradation study, Lamotrigine was treated with a 15% hydrogen peroxide (H₂O₂) solution and stored at room temperature for 24 hours, which resulted in degradation of the drug. derpharmachemica.com Another study also confirmed the susceptibility of Lamotrigine to oxidative stress conditions. researchgate.netepa.gov
The degradation of Lamotrigine under advanced oxidation processes involving hydroxyl radicals has been shown to be rapid. nih.govresearchgate.net The reaction with hydroxyl radicals primarily leads to the addition of a hydroxyl group to the benzene ring. nih.gov Another identified transformation product under oxidative conditions is Lamotrigine N²-oxide, which results from oxidation on a nitrogen atom of the triazine ring. researchgate.net
The following table outlines the conditions and outcomes of oxidative stress testing on Lamotrigine.
| Oxidizing Agent | Concentration | Temperature | Duration | Outcome |
| Hydrogen Peroxide | 15% | Room Temperature | 24 hours | Degradation observed |
| Hydroxyl Radicals | Not applicable | ~20°C | Not specified | Rapid reaction |
Identification and Characterization of Degradation Products
The identification and characterization of degradation products are crucial for understanding the degradation pathways of Lamotrigine. Various analytical techniques, such as high-performance liquid chromatography (HPLC), high-performance thin-layer chromatography (HPTLC), and mass spectrometry, have been employed to separate and identify these products. derpharmachemica.comnih.govafricaresearchconnects.com
Under hydrolytic conditions , particularly in a basic medium, a specific degradation product has been noted, although its detailed structure is not consistently reported across all studies. google.com
Photodegradation leads to a variety of products depending on the pH of the solution. nih.gov The main transformation pathway identified during direct photolysis is the dechlorination of the benzene ring. nih.gov A photoisomer of Lamotrigine has also been detected. rsc.org
In oxidative degradation , the primary pathways involve the addition of a hydroxyl group to the benzene ring when reacting with hydroxyl radicals. nih.gov Another identified product is Lamotrigine N²-oxide, formed through oxidation of the triazine ring. researchgate.net When subjected to ozone, the degradation pathway involves the opening of the triazine ring. nih.gov
The following table lists some of the identified degradation products of Lamotrigine under different stress conditions.
| Stress Condition | Degradation Product/Pathway |
| Hydrolysis (Basic) | Unspecified hydrolysis product |
| Photodegradation | Products of dechlorination, Photoisomer |
| Oxidation (Hydroxyl Radicals) | Hydroxylated Lamotrigine (on benzene ring) |
| Oxidation | Lamotrigine N²-oxide |
| Ozonation | Products of triazine ring opening |
Theoretical and Computational Studies of Lamotrigine Hydrate
Molecular Docking and Dynamics Simulations for Target Binding
Molecular docking and dynamics simulations are pivotal in elucidating the binding mechanisms of lamotrigine (B1674446) with its biological targets. The primary target for lamotrigine is the voltage-gated sodium channel (VGSC), and computational studies have provided significant insights into this interaction.
A molecular model of the sodium channel, based on its homology with bacterial potassium channels, has been utilized for automated docking of the lamotrigine crystal structure. These simulations revealed that the close contacts of the drug are with residues previously identified through mutational studies as forming the binding site. nih.gov High-resolution cryogenic electron microscopy (cryo-EM) structures of human NaV1.7 in complex with lamotrigine have further illuminated its binding mechanism. These studies show a dual-pocket inhibition mode, with one lamotrigine molecule binding to the central cavity of the pore domain and another beneath the intracellular gate. nih.govresearchgate.net This dual-pocket mechanism is reminiscent of how other compounds, such as lacosamide (B1674222) and cannabidiol, interact with NaV channels. nih.govresearchgate.net
Molecular docking studies have also explored the interaction of lamotrigine with other proteins, such as the Tau protein, which is implicated in neurodegenerative diseases. These studies, employing the AutoDock 4.2 program, have indicated that lamotrigine can bind to the S1 pocket of the Tau protein. researchgate.netnih.govnih.gov The primary forces involved in this complex formation are hydrogen bonds and van der Waals forces. nih.gov
Molecular dynamics (MD) simulations have been used to assess the stability of these binding conformations over time. For instance, MD simulations of the lamotrigine-Tau protein complex help to understand the dynamic behavior and stability of the interactions identified through docking. mdpi.com
Table 1: Summary of Molecular Docking Studies of Lamotrigine
| Target Protein | Computational Method | Key Findings | Reference(s) |
| Voltage-Gated Sodium Channel (VGSC) | Homology Modeling, Automated Docking | Lamotrigine binds to residues in the channel pore identified by mutational studies. | nih.gov |
| Human NaV1.7 | Cryo-EM, Structure-Guided Docking | Dual-pocket inhibition mode observed, with binding in the central cavity and beneath the intracellular gate. | nih.govresearchgate.net |
| Tau Protein | Molecular Docking (AutoDock 4.2) | Lamotrigine binds to the S1 pocket of the Tau protein. | researchgate.netnih.govnih.gov |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the electronic structure and reactivity of lamotrigine. These studies provide insights into the molecule's properties that govern its interactions and behavior in different environments.
A computational study investigated the solubility of lamotrigine in relation to its physicochemical properties using solvation calculations and analysis of partial atomic charges. dergipark.org.tr The electronic properties were investigated using DFT computations at the B3LYP-GD3BJ/6–311++G(d,p) level in various electronic media, including acetone, chloroform, ethanol, and water. researchgate.net
The geometry, acid-base properties, pKa, electronic spectra, and fluorescence spectrum of lamotrigine have been investigated using the DFT/TD-DFT method with a PCM solvent model. nih.gov The calculated absorption transition with the B3LYP functional at 295 nm corresponds well with the experimental absorption transition at 306 nm in water. nih.gov In acidic conditions, the computed maximum transition is at 249 nm, comparable to the experimental value of 270 nm. nih.gov Maps of electrostatic potential for the ground state (S₀) and the first excited state (S₁) indicate that the ground state of lamotrigine is more polar than its first excited state. nih.gov Structurally, the triazine ring shows noticeable distortion in the excited state. nih.gov
Table 2: Key Findings from Quantum Chemical Calculations of Lamotrigine
| Computational Method | Property Investigated | Key Findings | Reference(s) |
| DFT (B3LYP-GD3BJ/6–311++G(d,p)) | Electronic Properties in Solvents | Characterization of electronic properties in acetone, chloroform, ethanol, and water. | researchgate.net |
| DFT/TD-DFT (PCM solvent model) | Geometry, pKa, Electronic Spectra | Calculated absorption spectra in neutral and acidic conditions align with experimental data. The ground state is more polar than the first excited state. | nih.gov |
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are valuable tools for predicting the biological activity and physicochemical properties of compounds based on their molecular structure. While specific QSAR/QSPR studies focusing solely on lamotrigine (hydrate) are not extensively reported, the broader context of anticonvulsant drugs provides relevant insights.
QSAR models have been developed for various compounds with anticonvulsant activity. nih.gov These models can guide the optimization of lead compounds and be used for the virtual screening of chemical libraries to identify new potential antiepileptic drugs. nih.gov For phenyltriazine derivatives, the class of compounds to which lamotrigine belongs, QSAR studies can help identify the key structural features responsible for their anticonvulsant effects.
A computational study on the relationship between the solubility and molecular structure of lamotrigine has been conducted, which aligns with the principles of QSPR. dergipark.org.tr This study involved solvation calculations to understand the thermodynamics in different solvent environments and calculated partial atomic charges to delineate electronic properties. dergipark.org.tr Such studies are crucial as the low aqueous solubility of lamotrigine can be a limiting factor in its formulation and bioavailability. rsc.orgresearchgate.net
Virtual Screening and De Novo Design for Novel Ligands
Virtual screening and de novo design are computational techniques used in the early stages of drug discovery to identify novel molecules with desired biological activity. While specific examples of successful virtual screening campaigns that led to the discovery of lamotrigine analogues are not detailed in the available literature, these methods are highly relevant for finding new anticonvulsant agents.
Virtual screening of large chemical databases is a common strategy to identify new inhibitors for targets like voltage-gated sodium channels. cncb.ac.cnnih.gov Machine learning methods are increasingly being integrated into virtual screening workflows to enhance the prediction of active compounds. cncb.ac.cnnih.gov For instance, machine learning models have been developed to screen for chemical blockers of the NaV1.5 sodium channel, a target related to lamotrigine's mechanism of action. cncb.ac.cnnih.gov
The pharmacophoric features of anticonvulsant drugs, including lamotrigine, can be used to design new therapeutic agents. scispace.com A general pharmacophore model for anticonvulsant action often includes two aromatic rings in a specific spatial arrangement and a distal region with hydrogen-bonding functional groups. researchgate.net This model can be used as a template for the de novo design of novel compounds with potential anticonvulsant activity. scispace.com
Computational Analysis of Intermolecular Interactions in Solid State
The solid-state properties of a drug, including its crystal structure and intermolecular interactions, are critical for its stability, solubility, and bioavailability. Computational analysis of the solid state of lamotrigine, particularly its hydrate (B1144303) and solvates, has provided a deep understanding of its crystal engineering principles.
The lamotrigine molecule is capable of forming multicomponent solids due to its diverse functional groups that can participate in hydrogen bonding. iucr.orgnih.govresearchgate.net Computational and crystallographic studies have identified two robust supramolecular synthons in the crystal structure of lamotrigine itself, formed via N-H···N hydrogen bonds: a homosynthon known as the aminopyridine dimer [R₂²(8)] (synthon 1) and a larger homosynthon [R₃²(8)] (synthon 2). iucr.orgnih.govresearchgate.netnih.gov
A comparative solid-state structural analysis of a new hydrate and 11 solvates of lamotrigine has been conducted to establish the robustness of these synthons. iucr.orgnih.govresearchgate.netnih.gov This analysis revealed that the aminopyridine dimer homosynthon (synthon 1) switches from a para-para (P-P) topology to an ortho-ortho (O-O) topology in most crystal structures. iucr.orgnih.govnih.gov The larger homosynthon (synthon 2) in the lamotrigine crystal structure is often imitated in the solvates as a heterosynthon, where the triazine nitrogen proton acceptors are replaced by proton acceptors from the solvent molecules. iucr.orgnih.govnih.gov
In lamotrigine hydrate, the water molecule plays a crucial role in the hydrogen-bonding network. nih.gov It has been established that the emulation of synthon 2 in the hydrate occurs via an N—H⋯O type of hydrogen bond with the oxygen atom of the water molecule, likely due to the size and hydrogen-bonding capability of water. nih.gov These computational insights into the supramolecular architecture of this compound and solvates are valuable for the rational design of cocrystals with improved physicochemical properties. iucr.orgnih.govresearchgate.netresearchgate.net
Table 3: Common Supramolecular Synthons in Lamotrigine Crystal Structures
| Synthon Notation | Description | Type | Key Interactions | Reference(s) |
| R₂²(8) (Synthon 1) | Aminopyridine dimer | Homosynthon | N-H···N | iucr.orgnih.govresearchgate.netnih.gov |
| R₃²(8) (Synthon 2) | Larger ring motif | Homosynthon/Heterosynthon | N-H···N or N-H···O (with solvent) | iucr.orgnih.govresearchgate.netnih.gov |
Q & A
Q. What experimental methodologies are recommended to investigate lamotrigine hydrate’s mechanism of action as a sodium channel blocker?
To study lamotrigine’s blockade of voltage-gated Na⁺ channels, researchers should employ electrophysiological techniques (e.g., patch-clamp assays) to measure ion current inhibition in neuronal cell lines or brain slices. Concurrently, neurotransmitter release assays (e.g., HPLC or fluorometry) can quantify glutamate/aspartate suppression in synaptosomes exposed to veratrine or high potassium . Dose-response curves (ED₅₀ calculations) are critical for potency comparisons.
Q. How should researchers address safety protocols when handling this compound in laboratory settings?
Refer to the safety data sheet (SDS) for hazard mitigation : use PPE (gloves, goggles), avoid inhalation/ingestion, and ensure proper ventilation. For spills, neutralize with inert absorbents and dispose via approved hazardous waste channels. Stability studies require storage in airtight containers to prevent hydrate dissociation .
Q. What in vitro models are suitable for screening lamotrigine’s antiepileptic efficacy?
Primary neuronal cultures or induced pluripotent stem cell (iPSC)-derived neurons can model seizure-like activity (e.g., induced by pentylenetetrazol or electrical stimulation). Measure reduction in hyperexcitability via calcium imaging or multi-electrode arrays. Validate results with glutamate release assays using veratrine-evoked synaptosomes .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, blood-brain barrier penetration). Use PK/PD modeling to correlate plasma concentrations with target engagement. Conduct microdialysis in rodent brains to measure free drug levels at the site of action. Additionally, evaluate metabolites for off-target effects using LC-MS .
Q. What experimental design is optimal for synthesizing and characterizing this compound’s multicomponent solid forms (e.g., co-crystals)?
Apply thermodynamic-based screening (solvent evaporation, slurry methods) with co-formers selected for hydrogen-bonding potential (e.g., carboxylic acids). Characterize products via PXRD, DSC, and FTIR to confirm crystal structure and hydrate stability. Compare dissolution rates and bioavailability against the anhydrous form .
Q. How can analytical methods be validated for quantifying this compound in complex matrices?
Follow ICH guidelines for method validation :
- Specificity : Ensure no interference from excipients via HPLC-UV or LC-MS.
- Linearity : Test over 80–120% of expected concentration (R² > 0.99).
- Accuracy/Precision : Spike recovery (98–102%) and ≤2% RSD in replicate analyses.
- Robustness : Vary pH, temperature, and mobile phase composition .
Q. What statistical approaches are appropriate for analyzing lamotrigine’s dose-dependent effects in preclinical studies?
Use one-way ANOVA with post-hoc tests (e.g., Dunnett’s) for multi-group comparisons. For non-linear responses (e.g., U-shaped efficacy curves), apply nonlinear regression. Report effect sizes, confidence intervals, and power analysis to justify sample sizes. Raw data should be archived with metadata for reproducibility .
Cross-Disciplinary and Methodological Challenges
Q. How can researchers assess lamotrigine’s neuroimmunomodulatory effects in neurodegenerative models?
Combine in vivo rodent models (e.g., kainic acid-induced neurodegeneration) with flow cytometry to quantify microglial activation (CD11b⁺/Iba1⁺ cells) and cytokine profiling (IL-1β, TNF-α via ELISA). In vitro, use LPS-stimulated astrocyte cultures to measure NLRP3 inflammasome inhibition .
Q. What strategies mitigate hydrate dissociation during lamotrigine formulation development?
Conduct dynamic vapor sorption (DVS) to assess hygroscopicity. Stabilize the hydrate form via excipient selection (e.g., cellulose derivatives) or lyophilization. Monitor phase transitions using thermogravimetric analysis (TGA) and Raman spectroscopy during accelerated stability testing .
Q. How should ethical considerations shape clinical trials investigating lamotrigine’s off-label uses (e.g., bipolar disorder)?
Submit protocols to Institutional Review Boards (IRBs) for risk-benefit analysis. Include informed consent detailing potential adverse effects (e.g., Stevens-Johnson syndrome). Use randomized, double-blind designs with placebo controls, and stratify participants by genotype (e.g., HLA-B*1502 allele screening) to minimize hypersensitivity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
